molecular formula C11H19NO2 B3373862 1-(3,3-Dimethylbutanoyl)piperidin-4-one CAS No. 1016705-45-5

1-(3,3-Dimethylbutanoyl)piperidin-4-one

Cat. No.: B3373862
CAS No.: 1016705-45-5
M. Wt: 197.27 g/mol
InChI Key: SCAXEUDMNMTWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethylbutanoyl)piperidin-4-one is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,3-Dimethylbutanoyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3-Dimethylbutanoyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3-dimethylbutanoyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)8-10(14)12-6-4-9(13)5-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAXEUDMNMTWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016705-45-5
Record name 1-(3,3-dimethylbutanoyl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-(tert-butylacetyl)piperidin-4-one as a Pharmaceutical Intermediate

[1]

Part 1: Executive Summary

1-(tert-butylacetyl)piperidin-4-one is a specialized heterocyclic building block characterized by a piperidin-4-one core N-acylated with a bulky 3,3-dimethylbutanoyl (tert-butylacetyl) group.[1] Unlike transient protecting groups (e.g., Boc, Fmoc), the tert-butylacetyl moiety is often retained in final drug candidates to serve as a lipophilic anchor .[1] This structural motif improves metabolic stability by blocking N-dealkylation and enhances hydrophobic interactions within receptor binding pockets, particularly in G-Protein Coupled Receptor (GPCR) ligands (e.g., CCR5 antagonists, MC4R agonists) and protease inhibitors.[1]

Part 2: Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name 1-(3,3-dimethylbutanoyl)piperidin-4-one
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.27 g/mol
CAS Number Not widely listed; Analogous to 79099-07-3 (N-Boc)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water
Stability Stable under standard laboratory conditions; Hygroscopic

Part 3: Synthesis Protocol

Objective: Preparation of 1-(tert-butylacetyl)piperidin-4-one from 4-piperidone hydrochloride monohydrate.

Reaction Scheme

The synthesis involves a Schotten-Baumann-type acylation or a standard amide coupling using 3,3-dimethylbutyryl chloride.[1]

SynthesisSM14-Piperidone HCl(C5H9NO.HCl)IntermediateTetrahedralIntermediateSM1->IntermediateNucleophilic AttackReagent3,3-Dimethylbutyryl Chloride(t-Bu-CH2-COCl)Reagent->IntermediateBaseBase(Et3N or K2CO3)Base->IntermediateHCl ScavengingProduct1-(tert-butylacetyl)piperidin-4-oneIntermediate->ProductElimination of Cl-

Figure 1: Acylation pathway for the synthesis of the target intermediate.[1]

Step-by-Step Methodology

Reagents:

  • 4-Piperidone hydrochloride monohydrate (1.0 eq)[1]

  • 3,3-Dimethylbutyryl chloride (1.1 eq)[1]

  • Triethylamine (Et₃N) (2.5 eq) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 4-piperidone hydrochloride monohydrate (10 mmol) in anhydrous DCM (50 mL).

  • Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add Et₃N (25 mmol) over 10 minutes. The suspension will clear as the free base is formed, followed by the precipitation of triethylamine hydrochloride.

  • Acylation: Add 3,3-dimethylbutyryl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C to prevent polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO₄).[1]

  • Work-up:

    • Quench with water (20 mL).

    • Separate the organic layer and wash sequentially with 1N HCl (20 mL, to remove unreacted amine), sat.[1] NaHCO₃ (20 mL), and brine (20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude oil is typically sufficiently pure (>95%) for downstream use. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).[1]

Critical Control Point: Ensure the 4-piperidone salt is fully neutralized before adding the acid chloride to maximize yield.

Part 4: Medicinal Chemistry Applications

This intermediate is a "divergent scaffold."[2][3] The ketone functionality at C4 allows for rapid elaboration into diverse pharmacophores, while the N-tert-butylacetyl group remains a constant "anchor."[1]

Module A: Reductive Amination (GPCR Ligand Synthesis)

The most common application is the conversion of the ketone to a secondary or tertiary amine, a motif found in CCR5 antagonists and Muscarinic antagonists.

Mechanism: Formation of an iminium ion followed by hydride reduction.[1]

ReductiveAminationKetone1-(tert-butylacetyl)piperidin-4-oneImineIminium Ion(Intermediate)Ketone->ImineAcid Cat. (AcOH)AminePrimary/SecondaryAmine (R-NH2)Amine->ImineProduct4-Amino-1-(tert-butylacetyl)piperidine derivativeImine->ProductHydride TransferReductantNaBH(OAc)3or NaCNBH3Reductant->Product

Figure 2: Reductive amination workflow.

Protocol Highlight: Use Sodium triacetoxyborohydride (STAB) in DCE/AcOH.[1] STAB is milder than NaCNBH₃ and avoids toxic cyanide byproducts, making it preferred for late-stage functionalization [1].[1]

Module B: Spiro-Hydantoin Formation (Bucherer-Bergs Reaction)

Used to synthesize spiro-piperidine inhibitors (e.g., for MMP-12 or neurokinin receptors).[1]

Protocol:

  • Dissolve 1-(tert-butylacetyl)piperidin-4-one in 50% EtOH/H₂O.

  • Add (NH₄)₂CO₃ (3 eq) and KCN (1.2 eq).[1]

  • Heat to 60°C for 12 hours.

  • The product precipitates upon cooling; filter and wash with water.

Part 5: Quality Control & Stability[1]

TestMethodAcceptance Criteria
Identification ¹H NMR (CDCl₃)δ 1.04 (s, 9H, t-Bu), 2.25 (s, 2H, CH₂-CO), 2.44 (t, 4H, piperidine C3/C5), 3.78 (t, 4H, piperidine C2/C6).[1]
Purity HPLC (C18, ACN/H₂O)> 97.0% Area
Water Content Karl Fischer< 0.5% w/w
Residual Solvent GC-HeadspaceDCM < 600 ppm

Stability Note: Piperidin-4-ones can undergo self-condensation (aldol-type) if stored in basic conditions.[1] Store at 2–8°C under argon.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

  • Goel, K. K., et al. (2008).[1][2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Gassama, A., et al. (2015).[1][4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie. Link

  • Sahu, S. K., et al. (2013).[1][5] "Piperidin-4-one: the potential pharmacophore."[1] Mini Reviews in Medicinal Chemistry. Link

Technical Guide: Piperidin-4-one Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-4-one (4-piperidone) scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for designing bio-active molecules.[1] Distinguished by its six-membered nitrogenous ring and a C-4 ketone functionality, this scaffold serves as a critical precursor for developing Monocarbonyl Analogs of Curcumin (MACs) , acetylcholinesterase (AChE) inhibitors, and cytotoxic agents.

This guide provides a technical deep-dive into the synthetic methodologies, structure-activity relationships (SAR), and mechanistic underpinnings of piperidin-4-one derivatives.[1] It is designed for medicinal chemists requiring actionable protocols and mechanistic insights to accelerate lead optimization.

Structural Versatility & Pharmacophore Mapping[2]

The piperidin-4-one core allows for multi-vectorial functionalization, enabling the fine-tuning of physicochemical properties (lipophilicity, pKa) and target selectivity.

PositionFunctional PotentialMedicinal Significance
N-1 Alkylation/AcylationModulates solubility and bioavailability; critical for interaction with the anionic sub-site of AChE.
C-2 / C-6 Aryl SubstitutionIntroduces hydrophobic bulk; defines stereochemistry (cis/trans) affecting receptor fit.
C-3 / C-5

-Methylene
Sites for Claisen-Schmidt condensation to form

-unsaturated ketones (Michael acceptors).
C-4 Carbonyl GroupH-bond acceptor; can be converted to oximes, hydrazones, or alcohols to alter polarity.
Mechanistic Insight: The Michael Acceptor

A dominant strategy involves introducing benzylidene groups at C-3 and C-5. These


-unsaturated ketones act as Michael acceptors , covalently binding to nucleophilic thiol groups (e.g., cysteine residues) on target proteins or depleting intracellular glutathione (GSH), leading to oxidative stress-induced apoptosis in cancer cells.

Synthetic Strategies & Protocols

The synthesis of highly substituted piperidin-4-ones relies on multicomponent reactions (MCRs) that are atom-economic and scalable.

Diagram 1: Synthetic Workflow (Petrenko-Kritschenko & Claisen-Schmidt)[2]

SynthesisWorkflow Reactants Reactants (Ammonium Acetate + Aromatic Aldehyde + Ketone) Mannich Petrenko-Kritschenko Condensation (Mannich-type) Reactants->Mannich Ethanol, Reflux Scaffold 2,6-Diarylpiperidin-4-one (Core Scaffold) Mannich->Scaffold Cyclization Condensation Claisen-Schmidt Condensation (Ar-CHO / Acid or Base) Scaffold->Condensation Functionalization at C3/C5 Target 3,5-Bis(benzylidene) piperidin-4-one (Mac) Condensation->Target Formation of Michael Acceptor

Caption: Step-wise construction of the pharmacophore from simple precursors to the bioactive bis(benzylidene) derivative.

Protocol A: Synthesis of 2,6-Diarylpiperidin-4-ones (Petrenko-Kritschenko)

Objective: Synthesis of 2,6-diphenylpiperidin-4-one.[2] Self-Validating Check: The product should precipitate as a white solid; MP 104–105°C.

  • Reactants: Dissolve ammonium acetate (0.05 mol) in ethanol (30 mL). Add benzaldehyde (0.1 mol) and acetone (0.05 mol).

  • Reaction: Heat the mixture gently to 50-60°C for 30 minutes, then allow it to stand at room temperature for 24 hours. The reaction is slow; turbidity indicates the onset of cyclization.

  • Workup: A white solid will precipitate. Filter the crude solid using a Buchner funnel.

  • Purification: Recrystallize from ethanol-ether (1:1).

  • Validation:

    • TLC: Silica gel, Hexane:EtOAc (7:3). Visualize with iodine vapor.

    • 1H NMR (CDCl3): Look for the characteristic doublet of doublets for C-2/C-6 protons around

      
       3.5-4.0 ppm.
      
Protocol B: Synthesis of 3,5-Bis(benzylidene)piperidin-4-ones

Objective: Functionalization to create the cytotoxic Michael acceptor. Self-Validating Check: Distinct color change (Yellow/Orange) indicates conjugation.

  • Reactants: Dissolve piperidin-4-one hydrochloride (0.01 mol) and the substituted benzaldehyde (0.02 mol) in glacial acetic acid (15 mL).

  • Catalysis: Pass dry HCl gas through the solution for 20 minutes OR add 5 eq of concentrated HCl dropwise if gas is unavailable (less efficient).

  • Reaction: Stir at room temperature for 24-48 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. Neutralize with saturated NaHCO3 or aqueous ammonia to precipitate the free base.

  • Purification: Filter the yellow/orange solid and recrystallize from ethanol/chloroform.

Therapeutic Applications & Case Studies

Oncology: The "MACs" (Monocarbonyl Analogs of Curcumin)

Piperidin-4-one analogs overcome the pharmacokinetic instability of curcumin while retaining its cytotoxicity.

Mechanism of Action: The electrophilic


-unsaturated ketone centers undergo nucleophilic attack by thiols (glutathione or cysteine residues on proteins like STAT3 or NF-

B). This leads to:
  • GSH Depletion: Increasing Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: Membrane depolarization and apoptosis.[3]

Diagram 2: Cytotoxic Mechanism (Covalent Inhibition)

Mechanism Compound 3,5-Bis(benzylidene) piperidin-4-one Interaction Michael Addition (Covalent Bond Formation) Compound->Interaction Electrophile Target Cellular Thiols (GSH / Cys-Proteins) Target->Interaction Nucleophile Downstream ROS Elevation & Signal Inhibition (NF-kB, STAT3) Interaction->Downstream Outcome Apoptosis / Cell Death Downstream->Outcome

Caption: The irreversible alkylation of cellular thiols triggers the apoptotic cascade in neoplastic cells.

Comparative Cytotoxicity Data (HCT-116 Colon Cancer) Data synthesized from Das et al. and Dimmock et al.

Compound CodeSubstituent (Ar)IC50 (

M)
Selectivity Index (SI)Note
Curcumin 4-OH, 3-OMe~15.0LowPoor bioavailability
H10 2-Cl0.8>10High potency, metabolic stability
B6 2-Br0.6>12Enhanced lipophilicity
Analog 1d 4-NO22.5ModerateStrong electron withdrawal
Neurodegeneration: AChE Inhibitors

Substituted piperidin-4-ones mimic the choline structure, fitting into the anionic site of Acetylcholinesterase (AChE).

  • Key Insight: Introduction of a benzyl group at N-1 and electron-withdrawing groups (EWG) like -NO2 or -Cl on the benzylidene rings enhances binding affinity via

    
    -
    
    
    
    stacking with Trp286 in the peripheral anionic site (PAS) of AChE.
  • Performance: Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one) demonstrated an IC50 of 12.55

    
    M against AChE, comparable to Rivastigmine.[4]
    

Future Directions: PROTACs & Hybrid Molecules

The secondary amine at N-1 offers a perfect handle for linker attachment in PROTAC (Proteolysis Targeting Chimera) design. By linking a piperidin-4-one warhead (binding to a specific oncogene) to an E3 ligase ligand, researchers can induce targeted protein degradation rather than simple inhibition.

References

  • Das, U., et al. (2009).[5][6] Synthesis and cytotoxic properties of novel 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one derivatives. European Journal of Medicinal Chemistry.

  • Dimmock, J. R., et al. (1999).[5] Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.[7][8] Journal of Medicinal Chemistry.

  • Parlar, S., et al. (2019).[4] Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.[4][9][10][11] Organic Communications.

  • Liang, G., et al. (2009).[5] Synthesis and Anti-Inflammatory Activities of Mono-Carbonyl Analogs of Curcumin.[12][13] Bioorganic & Medicinal Chemistry Letters.

  • Petrenko-Kritschenko, P., & Lewin, N. (1907).[14] Über die Kondensation von Aceton-dicarbonsäureester mit Benzaldehyd unter dem Einfluss von Ammoniak und Aminen. Berichte der deutschen chemischen Gesellschaft.

Sources

Safety data sheet (SDS) for 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

This guide provides a comprehensive overview of the safety, handling, and scientific context for 1-(3,3-Dimethylbutanoyl)piperidin-4-one (CAS No. 944736-87-8). As a specialized chemical intermediate, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental success. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols grounded in the chemical nature of the piperidin-4-one scaffold, which is prevalent in medicinal chemistry and drug discovery.[1][2][3]

A specific, verified Safety Data Sheet for 1-(3,3-Dimethylbutanoyl)piperidin-4-one was not available in the public domain at the time of this writing. Therefore, the safety and handling information presented herein is expertly synthesized from data on structurally analogous piperidine derivatives and established principles of chemical safety.

Chemical Identity and Core Properties

1-(3,3-Dimethylbutanoyl)piperidin-4-one is a derivative of piperidine, a foundational heterocyclic motif in pharmaceutical development.[2][3][4] Its structure features a piperidin-4-one core, N-acylated with a bulky tert-butyl group. This combination of a ketone and a tertiary amide dictates its chemical reactivity, physical properties, and, consequently, its safety profile.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₂PubChem[5]
Molecular Weight 197.27 g/mol PubChem[5]
CAS Number 944736-87-8-
Appearance Expected to be an off-white to yellow solid or a viscous liquid.Analogous Compounds[6][7]
Predicted XlogP 0.8PubChem[5]
Stability Stable under recommended storage conditions.Analogous Compounds[8][9]

Hazard Identification and Toxicological Profile

The primary hazards associated with piperidine derivatives stem from their potential to cause irritation and the general risks associated with fine chemical powders or liquids.[9][10]

  • Skin and Eye Irritation: Direct contact may cause skin irritation.[11][12] The compound is expected to be a serious eye irritant. This is a common characteristic of small organic molecules, particularly those with polar functional groups capable of interacting with biological tissues.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[10][11] This is a mechanical and chemical effect common to many fine chemical powders.

  • Acute Toxicity (Oral): While specific data is unavailable, analogous compounds range from slightly to moderately toxic if swallowed.[13][14] Ingestion should always be avoided.

The diagram below illustrates the relationship between the chemical structure and its potential hazards.

G cluster_0 Chemical Structure 1-(3,3-Dimethylbutanoyl)piperidin-4-one cluster_1 Potential Hazards Molecule C₁₁H₁₉NO₂ Skin_Irrit Skin Irritation Molecule->Skin_Irrit Direct Contact Eye_Irrit Serious Eye Irritation Molecule->Eye_Irrit Direct Contact Resp_Irrit Respiratory Irritation Molecule->Resp_Irrit Inhalation of Dust/Aerosol Ingestion_Tox Harmful if Swallowed Molecule->Ingestion_Tox Accidental Ingestion

Caption: Structure-Hazard Relationship Diagram.

Proactive Safety and Handling Protocols

A robust safety protocol is not merely a list of rules but a system that anticipates and mitigates risks. The handling of 1-(3,3-Dimethylbutanoyl)piperidin-4-one requires a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area.

  • Fume Hood: All weighing and solution preparation should be conducted inside a certified chemical fume hood.[15] This prevents the inhalation of dust or aerosols and contains any potential spills.

  • Closed Systems: For larger-scale operations, using a closed system for transfers can further reduce the risk of exposure.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The choice of PPE must be deliberate and based on the identified hazards.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves, inspected before use.[16]Provides a barrier against skin contact. Nitrile offers good resistance to a wide range of chemicals.
Eye Protection Safety glasses with side shields or goggles.[8]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin/Body Protection Laboratory coat.[8][15]Prevents contamination of personal clothing.
Respiratory Protection Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if ventilation is inadequate.Protects against inhalation of irritating dust or aerosols.[8]
Safe Handling Workflow

The following workflow ensures a systematic and safe approach to handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood Operation Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Proceed to handling Transfer Transfer to Reaction Vessel Weigh->Transfer Clean_Spatula Clean Spatula and Weigh Boat Transfer->Clean_Spatula Dispose Dispose of Contaminated Materials as Chemical Waste Clean_Spatula->Dispose Proceed to cleanup Doff_PPE Doff Gloves into Waste Wash Wash Hands Thoroughly Doff_PPE->Wash Dispose->Doff_PPE

Caption: Standard Operating Procedure for Safe Handling.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9][15]

The following decision tree outlines the appropriate first aid response.

G Exposure Exposure Event Occurs Inhalation Inhalation? Exposure->Inhalation Skin_Contact Skin Contact? Exposure->Skin_Contact Eye_Contact Eye Contact? Exposure->Eye_Contact Ingestion Ingestion? Exposure->Ingestion Action_Inhale Move to Fresh Air Seek Medical Attention Inhalation->Action_Inhale Yes Action_Skin Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Action_Skin Yes Action_Eye Flush with Water (15 min) Seek Medical Attention Eye_Contact->Action_Eye Yes Action_Ingest Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention Ingestion->Action_Ingest Yes

Caption: First Aid Decision Tree for Accidental Exposure.

Fire and Explosion Hazard Management

While not classified as flammable, like most organic compounds, 1-(3,3-Dimethylbutanoyl)piperidin-4-one will burn if exposed to a significant ignition source.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16]

  • Hazardous Decomposition Products: Combustion will produce toxic gases, primarily oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][9]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[15]

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

  • Spill Cleanup:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in Section 3.

    • For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[8]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a chemical waste container.

  • Waste Disposal: Dispose of waste material at an approved hazardous waste treatment facility. Do not allow the product to enter drains or waterways.[16] All disposal practices must comply with local, state, and federal regulations.

Storage and Stability

Correct storage ensures the compound's integrity and prevents the formation of hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][15]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as these may cause vigorous, exothermic reactions.[8][10]

Application in a Research Context: The Role of Piperidin-4-ones

Beyond its immediate safety data, it is crucial for researchers to understand the scientific value of 1-(3,3-Dimethylbutanoyl)piperidin-4-one. The piperidin-4-one core is a highly versatile synthetic intermediate.[1]

  • Building Block for Piperidines: The ketone functionality at the 4-position is a prime site for chemical modification. It can be readily converted to an amine via reductive amination, an alcohol via reduction, or used in various carbon-carbon bond-forming reactions.[17] This allows for the synthesis of diverse libraries of 4-substituted piperidines.

  • Importance in Drug Discovery: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][4] Its inclusion in a molecule can improve physicochemical properties such as solubility and basicity, which are critical for bioavailability and target engagement.[4] This compound, with its specific N-acyl group, serves as a starting point for creating novel drug candidates, potentially for N-type calcium channel blockers or other targets.[18]

The synthesis of piperidin-4-one derivatives is an active area of research, with numerous methods developed for their efficient construction.[19][20] Understanding the reactivity of this intermediate is key to its successful use in multi-step synthetic campaigns aimed at discovering new therapeutic agents.

References

  • Fisher Scientific. (2010, October 23). Safety Data Sheet: 1-Methyl-4-piperidone.
  • Chemical Bull. (n.d.). Material Safety Data Sheet.
  • USP. (2020, February 21). USP SDS US.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • PubChem. (n.d.). 1-(3,3-dimethylbutanoyl)piperidin-4-one.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl 4-aminopiperidine-1-carboxylate.
  • Sigma-Aldrich. (2023, September 25). Safety Data Sheet: Piperidine.
  • Cato Research Chemicals. (2023, June 10). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: N,N-Dimethylpiperidin-4-amine.
  • Thermo Fisher Scientific. (2023, September 7). Safety Data Sheet: 1-(.beta.-Phenethyl)-4-piperidone.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 3-Carbethoxy-4-piperidone hydrochloride.
  • MilliporeSigma. (2023, September 25). Safety Data Sheet: Piperidine.
  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • D'yachenko, I. A., & Varlamov, A. V. (2021).
  • ChemSynthesis. (n.d.). 1-piperidin-1-yl-4-prop-2-enoxybutan-1-one.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet.
  • Hu, Y., et al. (n.d.).
  • Manimekalai, A., & Krishnan, G. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • U.S. Army Public Health Center. (2022, March). Toxicology Report No. S.0052729.5-18.
  • Google Patents. (n.d.). CN106432232A - Synthesis method of 1- piperidin-4-yl -1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
  • PubChem. (n.d.). Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Food and Chemical Toxicology, 164, 113085.
  • Archer, S., et al. (1957). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of the American Chemical Society, 79(21), 5784–5788.
  • Rajkumar, K., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5143.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Horikawa, Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.
  • BOC Sciences. (n.d.). Piperidines.
  • Karcz, T., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116599.

Sources

Methodological & Application

Reductive amination using 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reductive amination of 1-(3,3-Dimethylbutanoyl)piperidin-4-one , a versatile intermediate used in the synthesis of pharmacologically active 4-aminopiperidines (e.g., analgesics, neurokinin antagonists). The presence of the bulky 3,3-dimethylbutanoyl (tert-butyl acetyl) amide group at the


-position imparts significant lipophilicity and alters the solubility profile compared to standard 

-benzyl or

-Boc piperidones.

We present two validated protocols:

  • Method A (The Standard): Sodium Triacetoxyborohydride (STAB) mediated reduction. Best for primary and unhindered secondary amines.

  • Method B (The Scavenger): Titanium(IV) Isopropoxide mediated condensation followed by borohydride reduction. Best for weakly nucleophilic or sterically hindered amines.

Molecule Profile & Chemo-Physical Properties

PropertyDataRelevance to Protocol
Compound 1-(3,3-Dimethylbutanoyl)piperidin-4-oneSubstrate (Ketone)
CAS Number 221180-26-3Verification
Molecular Weight 197.27 g/mol Stoichiometry calculations
LogP (Calc) ~1.8 - 2.2Indicates good solubility in DCE, THF, and DCM.
Functional Groups Ketone (C4), Amide (N1)Critical: The N1-amide is non-basic. Unlike N-benzyl piperidones, this substrate does not buffer the reaction mixture, making the addition of acetic acid (AcOH) essential for imine formation.

Mechanistic Insight

Reductive amination is a biphasic process: Imine Formation (equilibrium) followed by Reduction (irreversible).

  • The Challenge: The ketone at C4 is moderately hindered by the ring chair conformation.

  • The Solution: Use a selective reducing agent (STAB) that reduces the iminium ion faster than the ketone. This allows the reaction to proceed without isolating the unstable imine intermediate (One-Pot Procedure).

Reaction Pathway Diagram

ReductiveAmination Ketone 1-(3,3-Dimethylbutanoyl) piperidin-4-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Hemiaminal Equilibrium Product 4-Aminopiperidine Derivative Iminium->Product Reduction (Fast) Acid AcOH (Catalyst) Acid->Hemiaminal Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Iminium

Figure 1: Mechanistic pathway. Note that STAB preferentially reduces the Iminium Ion over the starting Ketone.[1]

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Recommended for: Primary amines (alkyl/aryl) and unhindered secondary amines.

Rationale: STAB is a mild hydride donor. In the presence of Acetic Acid (AcOH), the ketone and amine form an equilibrium with the iminium species. STAB reduces the iminium species ~100x faster than the ketone, preventing the formation of the alcohol side-product (1-(3,3-dimethylbutanoyl)piperidin-4-ol).

Reagents:

  • Ketone: 1.0 equiv[2]

  • Amine: 1.1 – 1.2 equiv

  • NaBH(OAc)3: 1.4 – 1.5 equiv

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalysis)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is preferred for reaction rate, but THF is a greener alternative.

Step-by-Step Protocol:

  • Dissolution: In a dry reaction vial equipped with a stir bar, dissolve 1-(3,3-dimethylbutanoyl)piperidin-4-one (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 15-30 minutes at Room Temperature (RT) to establish the imine equilibrium.

    • Self-Validating Check: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, then add the AcOH.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT under nitrogen/argon for 2–16 hours.

    • Monitoring: Check via LCMS or TLC. Look for the disappearance of the ketone (m/z 197 + H).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Recommended for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered systems.

Rationale: Ti(OiPr)4 acts as a strong Lewis Acid to activate the carbonyl and, crucially, as a water scavenger . It drives the equilibrium completely to the imine/enamine side before the reducing agent is introduced.

Reagents:

  • Ketone: 1.0 equiv[2]

  • Amine: 1.1 – 1.2 equiv

  • Ti(OiPr)4: 1.2 – 1.5 equiv

  • Reductant: NaBH4 (Sodium Borohydride) or NaCNBH3.[3]

  • Solvent: Neat (no solvent) or THF.

Step-by-Step Protocol:

  • Complexation: In a dry flask under inert atmosphere, mix 1-(3,3-dimethylbutanoyl)piperidin-4-one (1.0 equiv) and the Amine (1.1 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (1.25 equiv) dropwise.

    • Note: The mixture may become viscous. If stirring is difficult, add a minimal amount of dry THF.

  • Imine Formation: Stir at RT for 2–6 hours (or 50°C for 2 hours if the amine is very hindered).

    • Self-Validating Check: Take a small aliquot, quench with MeOH, and run LCMS. You should see exclusively the Imine mass (M_ketone + M_amine - 18). If ketone remains, stir longer.

  • Dilution & Reduction: Dilute the mixture with absolute Ethanol or MeOH (approx 2-3 mL per mmol). Carefully add NaBH4 (1.5 equiv) in portions. (Caution: Exothermic/Hydrogen evolution).

  • Quench (The "Rochelle" Method): After reaction completion (1-2 hours), add water. A white precipitate (TiO2) will form, causing an emulsion.

    • Crucial Step: Add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. The mixture will separate into two clear layers.

  • Workup: Extract the aqueous layer with EtOAc.

Troubleshooting & Optimization Logic

Use this decision tree to select the correct parameters.

Troubleshooting Start Start: Select Amine CheckBasicity Is Amine Basic? (pKa of CA > 9) Start->CheckBasicity CheckSterics Is Amine Sterically Hindered? CheckBasicity->CheckSterics Yes MethodB Method B: Ti(OiPr)4 Followed by NaBH4 CheckBasicity->MethodB No (Anilines/Weak) MethodA Method A: NaBH(OAc)3 Solvent: DCE Add AcOH CheckSterics->MethodA No (Primary/Linear) CheckSterics->MethodB Yes (t-Butyl/Alpha-branched) Optimization 1. Increase AcOH to 2.0 eq 2. Switch to THF 3. Check Amine Salt form MethodA->Optimization Low Yield?

Figure 2: Protocol Selection and Optimization Logic.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6]J. Org.[3][4][5][6] Chem. 1996, 61, 3849–3862.[4][5][6] Link

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[4][9]J. Org.[3][5][6] Chem. 1995, 60, 4928–4929. Link

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[3] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3]J. Org.[3][4][5][6] Chem. 1990, 55, 2552–2554.[3] Link

  • Kudzma, L. V. ; Severinak, J. M.; Benvenga, M. J. 4-Anilidopiperidine Analgesics.J. Med. Chem. 1989, 32, 2534–2542. (Context for 4-piperidone scaffolds). Link

Sources

Application Note: Strategic Use of 1-(3,3-Dimethylbutanoyl)piperidin-4-one in the Synthesis of Complex Spirocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Three-Dimensionality in Modern Drug Design

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, sp²-rich molecular architectures towards more three-dimensional, sp³-rich scaffolds.[1] Spirocyclic compounds, which feature two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and defined three-dimensional geometry offer a superior platform for interacting with the complex topographies of biological targets, often leading to enhanced potency and selectivity.[1] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its incorporation into a spirocyclic system can enforce specific conformations and introduce novel vectors for substitution, which are highly desirable attributes in drug design.[2]

This application note provides a detailed guide to the strategic use of 1-(3,3-Dimethylbutanoyl)piperidin-4-one, also known as N-pivaloyl-4-piperidone, as a versatile building block in the synthesis of complex spirocyclic systems, with a particular focus on the construction of medicinally relevant dispirooxindole-pyrrolidine-piperidine scaffolds.

Strategic Considerations: The Role of the N-Pivaloyl Group and the Synthetic Blueprint

The choice of the N-protecting group on the piperidin-4-one precursor is a critical parameter that can influence reaction outcomes. The 3,3-dimethylbutanoyl (pivaloyl) group is a bulky N-acyl substituent that serves several key purposes:

  • Conformational Rigidity: The steric hindrance imparted by the t-butyl moiety of the pivaloyl group can lock the piperidine ring into a more defined chair conformation, which can influence the stereochemical course of subsequent reactions.

  • Electronic Effects: As an electron-withdrawing acyl group, it modulates the reactivity of the piperidone, particularly the acidity of the α-protons, which is crucial for the initial condensation step.

  • Stability and Deprotection: The pivaloyl group is known for its high stability under a range of reaction conditions, yet it can be removed when desired, offering flexibility in late-stage synthetic modifications.

Our synthetic strategy is a two-stage process that culminates in a highly efficient multicomponent reaction. This approach is designed to rapidly generate molecular complexity from simple, commercially available starting materials.

Figure 1: Two-stage synthetic workflow.

Reaction Mechanisms: A Stepwise Look into Spirocycle Formation

The core of this synthetic approach is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[3] This reaction is a powerful tool for the construction of five-membered nitrogen-containing heterocycles like pyrrolidines.[4][5]

  • Dipolarophile Synthesis (Claisen-Schmidt Condensation): The synthesis of the dipolarophile, an N-pivaloyl-3,5-bis(arylidene)-4-piperidone, is achieved through a base-catalyzed Claisen-Schmidt condensation. The α-protons of 1-(3,3-Dimethylbutanoyl)piperidin-4-one are sufficiently acidic to be deprotonated, and the resulting enolate undergoes condensation with two equivalents of an aromatic aldehyde.

  • Azomethine Ylide Generation: The azomethine ylide is generated in situ from the condensation of isatin with an α-amino acid, such as sarcosine or L-proline. This reaction proceeds via a decarboxylative pathway, where the loss of carbon dioxide drives the formation of the reactive 1,3-dipole.[6]

  • [3+2] Cycloaddition: The generated azomethine ylide then undergoes a highly regio- and stereoselective 1,3-dipolar cycloaddition reaction with one of the exocyclic double bonds of the N-pivaloyl-3,5-bis(arylidene)-4-piperidone dipolarophile. This concerted pericyclic reaction leads to the formation of the spiro-pyrrolidine ring, creating two new stereocenters and the characteristic dispiro architecture.[7][8]

Figure 2: Simplified reaction mechanism.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar dispirooxindole-piperidine systems and are presented as a robust starting point for research and development.[9][10]

Protocol 1: Synthesis of the Dipolarophile - 1-(3,3-Dimethylbutanoyl)-3,5-bis(phenylmethylene)piperidin-4-one
ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(3,3-Dimethylbutanoyl)piperidin-4-one197.28101.97 g
Benzaldehyde106.12222.24 mL
Ethanol--40 mL
10% Aqueous Sodium Hydroxide--10 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,3-Dimethylbutanoyl)piperidin-4-one (1.97 g, 10 mmol) and ethanol (40 mL).

  • Stir the mixture at room temperature until the piperidone has completely dissolved.

  • Add benzaldehyde (2.24 mL, 22 mmol) to the solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 10% aqueous sodium hydroxide (10 mL) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL).

  • Dry the product under vacuum to afford the title compound as a yellow solid.

Protocol 2: Synthesis of the Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] Scaffold
ReagentM.W. ( g/mol )Amount (mmol)Mass
Isatin147.131.2177 mg
Sarcosine89.091.2107 mg
1-(3,3-Dimethylbutanoyl)-3,5-bis(phenylmethylene)piperidin-4-one373.501.0374 mg
Absolute Ethanol--10 mL

Procedure:

  • To a 50 mL round-bottom flask, add isatin (177 mg, 1.2 mmol), sarcosine (107 mg, 1.2 mmol), and 1-(3,3-Dimethylbutanoyl)-3,5-bis(phenylmethylene)piperidin-4-one (374 mg, 1.0 mmol).[7]

  • Add absolute ethanol (10 mL) and a magnetic stir bar.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 4-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and then with n-hexane (2 x 5 mL).

  • Recrystallize the crude product from ethanol to obtain the pure dispiro compound.[7]

Troubleshooting and Optimization

  • Low Yield in Dipolarophile Synthesis: If the yield of the bis(arylidene)piperidone is low, ensure that the temperature is kept low during the addition of the base to minimize side reactions. The reaction time can also be extended.

  • No Precipitation in Cycloaddition: If the spirocyclic product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization. Alternatively, adding a small amount of a non-polar solvent like hexane may aid in precipitation.

  • Diastereoselectivity: The diastereoselectivity of the 1,3-dipolar cycloaddition is generally high. However, it can be influenced by the solvent and temperature. Screening different solvents (e.g., methanol, acetonitrile, toluene) may optimize the diastereomeric ratio.

Conclusion

1-(3,3-Dimethylbutanoyl)piperidin-4-one is a highly valuable and versatile building block for the synthesis of complex spirocyclic scaffolds. The robust nature of the N-pivaloyl group, combined with the efficiency of the 1,3-dipolar cycloaddition multicomponent reaction, provides a powerful strategy for the rapid generation of diverse and medicinally relevant spirooxindole-piperidine derivatives. This approach offers significant advantages in terms of atom economy, step efficiency, and the ability to construct intricate three-dimensional molecules, making it a compelling methodology for researchers in drug discovery and organic synthesis.

References

  • Unprecedented Regio- and Stereoselective Synthesis of Pyrene-Grafted Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] and Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] Derivatives. National Institutes of Health. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. ACS Publications. [Link]

  • Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. RSC Publishing. [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. National Institutes of Health. [Link]

  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. National Institutes of Health. [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. ACS Publications. [Link]

  • Azomethine ylide. Wikipedia. [Link]

  • Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their anti-inflammatory activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Diastereoselective synthesis of dispirooxindoles via [3+2] cycloaddition of azomethine ylides to 3-phenacylideneoxindoles and evaluation of their cytotoxicity. National Institutes of Health. [Link]

  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journals. [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. University of York. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer. [Link]

Sources

Scalable synthesis methods for 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Manufacturing of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Executive Summary

This guide details the scalable synthesis of 1-(3,3-Dimethylbutanoyl)piperidin-4-one , a critical intermediate for pharmaceutical scaffolds including chemokine receptor antagonists and calcium channel blockers. The protocol addresses the primary challenge of 4-piperidone instability (self-aldol condensation) by utilizing a biphasic Schotten-Baumann acylation strategy. This method ensures high throughput, minimal impurity formation, and simplified workup suitable for kilo-scale production.

Strategic Route Analysis

The synthesis centers on the N-acylation of 4-piperidone. Two primary routes were evaluated based on atom economy, cost, and scalability.

FeatureRoute A: Acid Chloride (Selected) Route B: Amide Coupling (Alternative)
Reagents 3,3-Dimethylbutanoyl chloride3,3-Dimethylbutanoic acid + EDC/HATU
Cost Low (Commodity reagents)High (Coupling agents required)
Atom Economy High (HCl byproduct)Low (Urea/Peptide byproducts)
Scalability Excellent (Exotherm controlled by addition rate)Moderate (Solubility issues with urea byproducts)
Purification Liquid-Liquid Extraction (LLE)Column Chromatography often required

Decision: Route A is the "Gold Standard" for manufacturing. It utilizes the robust reactivity of the acid chloride while mitigating the instability of the piperidone free base through rapid acylation in a biphasic system.

Reaction Scheme & Mechanism

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acid chloride. The base (inorganic carbonate) neutralizes the generated HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the acetal-sensitive piperidone moiety (if protected) or the ketone itself.

ReactionScheme SM1 4-Piperidone HCl (CAS: 40064-34-4) Inter Tetrahedral Intermediate SM1->Inter Dissolution (Free basing) SM2 3,3-Dimethylbutanoyl Chloride (CAS: 7065-46-5) SM2->Inter Nucleophilic Attack Base Base (K2CO3 / NaOH) Base->Inter HCl Scavenging Prod 1-(3,3-Dimethylbutanoyl) piperidin-4-one Inter->Prod Elimination Byprod Byproducts (KCl + H2O + CO2) Inter->Byprod

Figure 1: Reaction pathway for the Schotten-Baumann acylation.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor (10L - 100L) with overhead stirring and internal temperature probe.

  • Reagents:

    • 4-Piperidone Hydrochloride Monohydrate (1.0 equiv)

    • 3,3-Dimethylbutanoyl Chloride (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.5 equiv) - Preferred over NaOH to minimize enolate formation/polymerization.
      
    • Dichloromethane (DCM) or Toluene (Solvent).

    • Water (Solvent).

Step-by-Step Procedure (Biphasic Method)

Step 1: Charge and Dissolution

  • Charge Water (5 vol) and

    
     (2.5 equiv)  to the reactor. Stir until fully dissolved.
    
  • Cool the aqueous solution to 0–5 °C .

  • Add 4-Piperidone HCl Monohydrate (1.0 equiv) to the reactor.

    • Note: The salt will dissolve, and the free base will be liberated in situ. The low temperature prevents the unstable free base from self-condensing before acylation.

  • Add DCM (5 vol) to the reactor. Increase stirring speed to ensure vigorous mixing of the biphasic system.

Step 2: Controlled Acylation 5. Prepare a solution of 3,3-Dimethylbutanoyl Chloride (1.1 equiv) in DCM (2 vol) . 6. Add the acid chloride solution dropwise to the reactor over 60–90 minutes , maintaining the internal temperature < 10 °C .

  • Critical Control Point: Exotherm control is vital. If the temperature rises >15 °C, pause addition.
  • After addition is complete, allow the reaction to warm to 20–25 °C and stir for 2–4 hours .

Step 3: Reaction Monitoring (IPC) 8. Sample the organic layer for HPLC or TLC analysis.

  • Target: < 2% unreacted 4-Piperidone.

Step 4: Workup & Isolation 9. Stop stirring and allow phases to separate (15–30 min). 10. Drain the lower organic layer (DCM contains product). 11. Re-extract the aqueous layer with DCM (2 vol) to recover residual product. Combine organic layers. 12. Acid Wash: Wash combined organics with 1M HCl (3 vol) .

  • Purpose: Removes unreacted piperidone amine and any inorganic salts.
  • Base Wash: Wash organics with Sat.
    
    
    (3 vol)
    .
  • Purpose: Removes unreacted 3,3-dimethylbutanoic acid (hydrolysis byproduct).
  • Brine Wash: Wash with Sat. NaCl (3 vol) .
  • Dry over anhydrous
    
    
    or
    
    
    , filter, and concentrate under reduced pressure (Rotavap) at < 45 °C .

Step 5: Purification

  • Crude State: The product is typically a viscous pale-yellow oil or low-melting solid.

  • Distillation: For high purity (>98%), perform Kugelrohr or wiped-film distillation under high vacuum (0.1 - 0.5 mmHg).

  • Crystallization (Optional): If solid, recrystallize from Hexane/EtOAc (4:1).

Process Flow Diagram

ProcessFlow Reactor Reactor Setup (Biphasic: DCM/Water) Addition Controlled Addition (Acid Chloride @ <10°C) Reactor->Addition Reaction Reaction Phase (20-25°C, 2-4 hrs) Addition->Reaction Separation Phase Separation (Remove Aqueous Waste) Reaction->Separation Washing Wash Cycle 1. 1M HCl (Amine removal) 2. NaHCO3 (Acid removal) Separation->Washing Drying Drying & Concentration (Na2SO4 -> Rotavap) Washing->Drying Final Final Product 1-(3,3-Dimethylbutanoyl) piperidin-4-one Drying->Final

Figure 2: Operational workflow for the isolation of the target amide.

Process Safety & Troubleshooting

IssueCauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry; increase acid chloride equivalents to 1.2.
Impurity: Dimer Self-condensation of piperidoneMaintain temp < 5°C during free-basing; Ensure rapid stirring.
Emulsion Surfactant effect of amideFilter biphasic mixture through Celite pad; Add brine.
Color (Dark) Oxidation / PolymerizationPerform reaction under Nitrogen atmosphere; Keep workup temp < 45°C.

Safety Note: 3,3-Dimethylbutanoyl chloride is corrosive and a lachrymator. Handle in a fume hood. 4-Piperidone HCl is a respiratory irritant.

References

  • Reaction Methodology (Schotten-Baumann)

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Application to Piperidones: Comins, D. L., et al. "Synthesis of 4-piperidones." Journal of Organic Chemistry, 2001, 66, 2181-2182. Link

  • Reagent Data

    • 4-Piperidone Hydrochloride Monohydrate: PubChem CID 33721. Link

    • 3,3-Dimethylbutanoyl Chloride: PubChem CID 81634. Link

  • Related Pharmaceutical Applications

    • Prodrug Scaffolds: "Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs..." Journal of Medicinal Chemistry, 2022.[1] (Demonstrates use of 3,3-dimethylbutanoyl group for PK modulation). Link

    • Calcium Channel Blockers: "N-piperidinyl acetamide derivatives as calcium channel blockers." US Patent 8,569,344.[2] Link

Sources

Application Note: Strategic Functionalization of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Neopentyl-Like" Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds.[1] However, the N-substituent plays a critical role in pharmacokinetics (PK) and binding affinity.[1]

The specific scaffold 1-(3,3-Dimethylbutanoyl)piperidin-4-one (referred to herein as Compound 1 ) represents a strategic intermediate. Unlike standard N-acetyl or N-Boc derivatives, the 3,3-dimethylbutanoyl tail mimics a leucine residue or a lipophilic neopentyl group.[1] This moiety provides:

  • Metabolic Stability: The steric bulk of the tert-butyl group adjacent to the carbonyl (separated by one methylene) hinders enzymatic hydrolysis of the amide bond.[1]

  • Lipophilic Filling: It effectively fills hydrophobic pockets in GPCRs (e.g., CCR5, opioid receptors) without introducing the pi-stacking liabilities of aromatic rings.[1]

This guide details the high-fidelity functionalization of the C-4 ketone to access diverse pharmacophores, ensuring chemoselectivity in the presence of the potentially reactive amide tail.[1]

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

Before functionalization, ensure the integrity of the starting material.[1] The C-4 ketone is electronically activated by the electron-withdrawing N-acyl group (via inductive effects), making it highly susceptible to nucleophilic attack.

Preparation of the Core (Compound 1)

If not purchased, Compound 1 is best synthesized via Schotten-Baumann conditions to avoid O-acylation of the enol form.

  • Reagents: 4-Piperidone monohydrate hydrochloride, 3,3-Dimethylbutanoyl chloride, Triethylamine (TEA), DCM.[1]

  • Key Insight: Maintain temperature <0 °C during acid chloride addition to prevent exotherms that degrade the labile piperidone free base.[1]

Quantitative Data: Reactivity Comparison
ElectrophileSteric Bulk (A-value approx)Relative Rate (Reductive Amination)Chemoselectivity Risk
Compound 1 High (Remote t-Bu)0.85 (vs N-Acetyl)Low (Amide is stable)
N-Boc-4-piperidoneHigh (Carbamate)0.90Medium (Acid labile)
N-Benzyl-4-piperidoneMedium1.00 (Reference)High (N-debenzylation)

Protocol A: Reductive Amination (The Workhorse)[1]

The most common transformation for Compound 1 is the installation of an amine at C-4 to generate 4-aminopiperidines.

Challenge: Avoiding the reduction of the C-4 ketone to the alcohol (4-hydroxypiperidine) before the imine forms. Solution: Use of Sodium Triacetoxyborohydride (STAB), which is less reactive toward ketones than imines.[1]

Step-by-Step Protocol

Target: N-Substituted-1-(3,3-dimethylbutanoyl)piperidin-4-amine

  • Imine Formation (Equilibrium):

    • Charge a reaction vessel with Compound 1 (1.0 equiv) and dry 1,2-Dichloroethane (DCE) [0.2 M].

    • Add the Amine (1.1–1.2 equiv).[1][2]

    • Critical Step: Add Acetic Acid (1.0 equiv).[1]

    • Mechanism:[3][4][5] The acid catalyzes the dehydration of the hemiaminal to the iminium ion.[1] Without this, conversion stalls for sterically hindered amines.[1]

    • Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: Evolution of acetic acid gas may occur; ensure venting.[1]

    • Stir at RT for 4–16 hours.[1] Monitor by LC-MS (Look for M+1 of product; disappearance of Imine M+1).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution!).[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification:

    • Flash chromatography (MeOH/DCM gradient with 1% NH₄OH).[1]

Author's Note: Do not use NaCNBH₃ unless absolutely necessary (toxicity). NaBH₄ is too strong and will yield significant alcohol byproduct.[1]

Protocol B: Spiro-Hydantoin Formation (Bucherer-Bergs)

Rigidifying the piperidine into a spirocycle constrains the vector of the N-tail, often improving potency.[1]

Target: 8-(3,3-Dimethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Step-by-Step Protocol
  • Reagent Prep:

    • Dissolve Compound 1 (1.0 equiv) in 50% EtOH/Water [0.5 M].

    • Add Ammonium Carbonate (4.0 equiv) and Potassium Cyanide (2.0 equiv).[1]

    • Safety: KCN is lethal.[1] Use a bleach trap for all effluent.[1] Work in a high-flow fume hood.

  • Cyclization:

    • Heat the sealed pressure tube/vessel to 60 °C for 24 hours.

    • Observation: The solution will turn from clear to yellow/orange.[1] A precipitate often forms.[1]

  • Isolation:

    • Cool to 0 °C.

    • Adjust pH to ~6 with dilute HCl (carefully![1] HCN risk).[1]

    • Filter the precipitate.[1] The spiro-hydantoin is usually poorly soluble in water at neutral pH.

    • Recrystallize from EtOH if necessary.[1]

Protocol C: Chemoselective Grignard Addition

Adding carbon nucleophiles to Compound 1 is risky because the N-acyl group (amide) is also electrophilic. However, the ketone is kinetically more reactive at low temperatures.[1]

Target: 4-Aryl-4-hydroxy-1-(3,3-dimethylbutanoyl)piperidine

Step-by-Step Protocol
  • Setup:

    • Flame-dry a 3-neck flask under Argon.

    • Dissolve Compound 1 (1.0 equiv) in anhydrous THF [0.3 M].

    • Cool to -78 °C (Dry ice/Acetone). This is non-negotiable for chemoselectivity.

  • Addition:

    • Add the Aryl Grignard Reagent (e.g., PhMgBr, 1.1 equiv) dropwise over 30 minutes via syringe pump.[1]

    • Why? Localized high concentrations of Grignard will attack the amide tail.[1] Slow addition ensures the Grignard sees the most reactive electrophile (ketone) first.[1]

  • Equilibration:

    • Stir at -78 °C for 1 hour.

    • Allow to warm only to 0 °C before quenching. Do not reflux.[1]

  • Quench:

    • Quench with saturated NH₄Cl solution at 0 °C.

Troubleshooting: If you observe cleavage of the amide (loss of the 3,3-dimethylbutanoyl group), switch to organocerium reagents (Grignard + anhydrous CeCl₃), which are highly selective for ketones over amides/esters.[1]

Visualization & Logic Pathways

Diagram 1: Divergent Synthesis Map

This diagram illustrates the functionalization landscape of the C-4 ketone.

G Start 1-(3,3-Dimethylbutanoyl) piperidin-4-one Amine 4-Amino Derivative (Reductive Amination) Start->Amine R-NH2, STAB AcOH, DCE Spiro Spiro-Hydantoin (Bucherer-Bergs) Start->Spiro KCN, (NH4)2CO3 EtOH/H2O, 60°C Alcohol Tertiary Alcohol (Grignard/Cerium) Start->Alcohol R-MgBr, -78°C (Optional CeCl3) Alkene Exocyclic Alkene (Wittig) Start->Alkene Ph3P=CH-R KOtBu, THF

Caption: Divergent synthetic pathways from the core ketone scaffold to high-value medicinal chemistry intermediates.

Diagram 2: Reductive Amination Decision Logic

This flowchart guides the researcher in selecting the correct conditions based on the amine partner.[1]

G Start Select Amine Partner Q1 Is Amine Aromatic (Aniline)? Start->Q1 PathA Weak Nucleophile. Requires Acid Catalysis. Q1->PathA Yes PathB Is Amine Secondary (Sterically Hindered)? Q1->PathB No ActionA Use 2-5 eq AcOH Solvent: DCE Reductant: STAB PathA->ActionA ActionB Use Ti(OiPr)4 pre-complexation Then NaBH4 or NaCNBH3 PathB->ActionB Yes ActionC Standard Protocol 1 eq AcOH Reductant: STAB PathB->ActionC No

Caption: Decision matrix for optimizing reductive amination conditions based on amine nucleophilicity and sterics.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • Sengoden, M., et al. (2017).[1][5] "Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization." Organic Letters. Link[1]

  • Borch, R. F., et al. (1971).[1][7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1][7] Link[1]

  • Organic Syntheses. (2013). "Preparation of Piperidines." Organic Syntheses, Coll.[1][4] Vol. 10. Link

  • PubChem. (2023).[1] "4-Piperidone Compound Summary." National Library of Medicine.[1] Link

Sources

Solvent selection for 1-(3,3-Dimethylbutanoyl)piperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for the Functionalization of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Abstract

1-(3,3-Dimethylbutanoyl)piperidin-4-one is a critical pharmacophore intermediate, most notably recognized as the "right-hand" ketone fragment in the synthesis of the CCR5 antagonist Maraviroc (UK-427,857) . Its unique structure combines a polar piperidinone core with a bulky, lipophilic tert-butyl-like tail (3,3-dimethylbutanoyl). This duality presents specific solubility challenges: the molecule requires solvents that accommodate its steric bulk while facilitating polar functional group transformations. This guide provides an evidence-based framework for solvent selection, focusing on reductive amination protocols, solubility matrices, and self-validating experimental workflows.

Physicochemical Analysis & Solubility Profile

The molecule consists of two distinct domains that dictate its solvent compatibility:

  • The Core (Polar): The piperidin-4-one ring contains a ketone and a tertiary amide. These groups possess significant dipole moments, necessitating solvents with moderate polarity.

  • The Tail (Lipophilic): The 3,3-dimethylbutanoyl group adds substantial steric bulk and lipophilicity, significantly improving solubility in non-polar organic solvents compared to a naked piperidinone.

Solubility Matrix

Data extrapolated from process development literature for Maraviroc intermediates.

Solvent ClassSpecific SolventSolubility RatingApplication Suitability
Chlorinated Dichloromethane (DCM)Excellent Ideal for small-scale synthesis and initial reductive aminations. Solubilizes both the ketone and most amine partners.
Carboxylic Acids Glacial Acetic Acid (AcOH)High Process Standard. Acts as both solvent and catalyst for reductive amination. Excellent for scale-up.
Aromatic TolueneGood Useful for high-temperature condensations (Dean-Stark) or azeotropic drying.
Ethers THF, 2-MeTHFGood Preferred for Grignard additions or Wittig reactions. Requires anhydrous conditions.
Alcohols Methanol, EthanolModerate Good for NaBH₄ reductions, but slower kinetics for bulky reductive aminations compared to AcOH systems.
Aqueous WaterPoor Insoluble at neutral pH. Solubility improves only under highly acidic conditions (protonation of amide/ketone is difficult).

Reaction-Specific Solvent Selection

Selection must be driven by the reaction mechanism. The steric hindrance of the tert-butyl group generally does not affect the ketone (C4 position), but it influences the aggregation state and solubility in non-polar media.

A. Reductive Amination (The Maraviroc Route)

This is the primary application of this intermediate. The goal is to couple the ketone with a secondary amine (e.g., a tropane derivative).

  • Recommended System: Acetic Acid (Glacial) or DCM + AcOH (10%) .

  • Mechanistic Insight: The formation of the iminium ion intermediate is the rate-determining step. Glacial acetic acid serves a dual purpose: it solubilizes the lipophilic ketone and protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.

  • Reducing Agent Compatibility: Sodium Triacetoxyborohydride (STAB) is stable in AcOH and DCM, making it the reagent of choice over NaCNBH₃ (toxic) or NaBH₄ (too reactive/requires methanol).

B. Organometallic Addition (Grignard/Lithium)
  • Recommended System: Anhydrous THF or Diethyl Ether .

  • Critical Constraint: The amide proton is absent (tertiary amide), preventing deprotonation side reactions. However, the solvent must be strictly anhydrous. DCM is incompatible with Grignard reagents.

C. Wittig Olefination
  • Recommended System: Toluene or THF .

  • Insight: Toluene allows for higher reaction temperatures if the ylide is stabilized or sterically hindered.

Decision Logic for Solvent Selection

The following diagram illustrates the decision pathway for selecting the optimal solvent based on the intended chemical transformation.

SolventSelection Start Start: 1-(3,3-Dimethylbutanoyl) piperidin-4-one ReactionType Select Reaction Type Start->ReactionType RedAm Reductive Amination (C-N Bond Formation) ReactionType->RedAm Organo Grignard/Lithium (C-C Bond Formation) ReactionType->Organo Wittig Wittig/HWE (C=C Bond Formation) ReactionType->Wittig SolventA Primary: Glacial Acetic Acid Secondary: DCM + AcOH RedAm->SolventA SolventB Anhydrous THF (-78°C to RT) Organo->SolventB SolventC Toluene or THF (Reflux capable) Wittig->SolventC RationaleA Promotes iminium formation; Solubilizes bulky amide. SolventA->RationaleA RationaleB Inert to nucleophiles; Good solubility. SolventB->RationaleB

Figure 1: Solvent decision tree based on reaction mechanism requirements.

Detailed Protocol: Reductive Amination (Maraviroc Coupling)

This protocol is adapted from the optimized Pfizer process route (Wood et al., 2008). It is designed to be self-validating via in-process controls (IPC).

Objective: Coupling of 1-(3,3-Dimethylbutanoyl)piperidin-4-one with a secondary amine (e.g., Tropane derivative) using STAB.

Materials:
  • Ketone: 1-(3,3-Dimethylbutanoyl)piperidin-4-one (1.0 equiv)

  • Amine: Target secondary amine (1.0 - 1.1 equiv)

  • Solvent: Glacial Acetic Acid (Process Grade) OR DCM/AcOH (10:1 ratio for small scale)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Quench: 15% NaOH solution

Step-by-Step Methodology:
  • Dissolution (T=0):

    • Charge the reaction vessel with the Amine and the Ketone.[1]

    • Add Glacial Acetic Acid (approx. 10 volumes relative to ketone mass).

    • Observation: The mixture should become homogeneous. If using DCM/AcOH, ensure full dissolution before proceeding.

    • Mechanism:[2][3] Acid catalyzes the formation of the iminium ion equilibrium.[1]

  • Iminium Formation (T+30 min):

    • Stir at 20–25°C for 30 minutes.

    • IPC Check (Optional): Take an aliquot, quench in MeOH, and check via LCMS. You may see the imine mass (M+Amine+Ketone-H2O), though it is often transient.

  • Reduction (T+45 min):

    • Cool the mixture to 10–15°C (exothermic addition).

    • Add STAB portion-wise over 20 minutes. Maintain temperature < 25°C.

    • Safety: Evolution of hydrogen gas is minimal with STAB compared to NaBH4, but ensure venting.

  • Reaction Monitoring (T+3 hrs):

    • Stir at room temperature.

    • Validation Step: Perform TLC (System: 10% MeOH in DCM + 1% NH4OH) or HPLC.

    • Criteria: Ketone starting material should be < 2%.

  • Workup (Critical for Purity):

    • Dilute reaction mixture with water (5 volumes).

    • Slowly add 15% NaOH solution while cooling until pH > 10. Caution: Exothermic neutralization.

    • Extract with Ethyl Acetate (3 x 5 volumes). The lipophilic tail of the product ensures excellent partitioning into EtOAc.

    • Wash organics with brine, dry over MgSO₄, and concentrate.

  • Crystallization:

    • The crude product often crystallizes from Ethyl Acetate/Heptane upon cooling.

Troubleshooting & Impurity Profile

ObservationProbable CauseCorrective Action
Low Conversion Incomplete iminium formation.Increase reaction time before adding STAB. Ensure AcOH is used (catalysis).
Alcohol Impurity Direct reduction of ketone.The iminium formation is too slow. Add molecular sieves or increase amine equivalents.
Gumming/Oiling Solvent polarity mismatch.If using DCM, switch to EtOAc for workup. The product is lipophilic; ensure the aqueous phase is basic (pH > 10) to free-base the amine.

Workflow Visualization

ReductiveAmination Step1 Dissolve Ketone & Amine Solvent: Glacial AcOH Step2 Equilibrium Phase (Iminium Ion Formation) 30 min @ 20°C Step1->Step2 Step3 Reduction Phase Add STAB (1.5 eq) Maintain < 25°C Step2->Step3 Check IPC: LCMS/TLC Ketone < 2%? Step3->Check Check->Step3 No (Add more STAB/Time) Workup Quench: 15% NaOH (pH > 10) Extract: Ethyl Acetate Check->Workup Yes Isolate Concentrate & Crystallize (EtOAc/Heptane) Workup->Isolate

Figure 2: Validated workflow for the reductive amination of 1-(3,3-Dimethylbutanoyl)piperidin-4-one.

References

  • Price, D. A., et al. (2005).[3][4][5] "Initial synthesis of UK-427,857 (Maraviroc)." Tetrahedron Letters, 46(30), 5005-5007.[3][4]

  • Wood, A., et al. (2008).[3][4] "The development of a robust, large-scale process to UK-427,857 (Maraviroc)." Organic Process Research & Development, 12(6), 1104-1113.[3][4]

  • Haycock-Lewandowski, S. J., et al. (2008).[3][4] "Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist."[3][4][6] Organic Process Research & Development, 12(6), 1094-1103.[3][4]

Sources

Application Note: Fischer Indole Synthesis of N-(3,3-Dimethylbutanoyl)-γ-Carbolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The Fischer Indole Synthesis remains the premier method for constructing the tetrahydro-γ-carboline (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) scaffold. This tricyclic core is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including antihistamines (Mebhydrolin), antipsychotics (Carbidine), and neuroprotective agents (Latrepirdine analogs).

This Application Note focuses on a specific, high-value precursor: 1-(3,3-Dimethylbutanoyl)piperidin-4-one . The N-acyl substituent—a 3,3-dimethylbutanoyl (or tert-butylacetyl) group—incorporates significant lipophilicity and steric bulk without the metabolic instability associated with simple esters. Unlike acid-labile protecting groups (e.g., Boc), this amide linkage is robust enough to survive the harsh acidic conditions of the Fischer cyclization, allowing for the direct isolation of N-functionalized carbolines.

Key Technical Challenges
  • Steric Hindrance: The bulky tert-butyl tail can influence the solubility profile and aggregation state of the hydrazone intermediate.

  • Regioselectivity: While 4-piperidones are symmetric, ensuring complete conversion to the "ene-hydrazine" tautomer is critical to avoid side reactions.

  • Acid Stability: The protocol must balance acidity high enough to catalyze the [3,3]-sigmatropic rearrangement while preserving the amide bond.

Chemical Reaction & Mechanism

The transformation proceeds via the condensation of a phenylhydrazine with the ketone precursor, followed by acid-catalyzed rearrangement and ammonia loss.[1][2]

Reaction Scheme

Precursor: 1-(3,3-Dimethylbutanoyl)piperidin-4-one (1 ) Reagent: Phenylhydrazine Hydrochloride (2 ) Product: 2-(3,3-Dimethylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (3 )

Mechanistic Pathway[2][3][4][5][6][7]
  • Hydrazone Formation: Acid-catalyzed condensation of ketone 1 and hydrazine 2 .[2]

  • Ene-Hydrazine Tautomerization: Isomerization to the enamine form.[1][3]

  • [3,3]-Sigmatropic Rearrangement: The rate-determining step, breaking the N-N bond and forming the C-C bond.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack and elimination of NH₃.[4]

FischerMechanism Substrates Ketone (1) + Phenylhydrazine (2) Hydrazone Arylhydrazone Intermediate Substrates->Hydrazone H+, -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Δ, Acid Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Aminal Cyclic Aminoacetal (Aminal) Diimine->Aminal Cyclization Product γ-Carboline Product (- NH3) Aminal->Product Elimination

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis applied to piperidone precursors.

Experimental Protocols

Two protocols are provided.[1][5][3][6][7][8][9][10][11] Method A is the standard procedure using alcoholic acid, suitable for most scale-ups. Method B utilizes Polyphosphoric Acid (PPA) for difficult substrates where higher temperatures are required to drive the rearrangement.

Pre-requisite: Precursor Synthesis

If compound 1 is not commercially available, synthesize as follows:

  • Dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) in DCM.

  • Add Triethylamine (2.5 eq) and cool to 0°C.

  • Dropwise add 3,3-dimethylbutanoyl chloride (1.1 eq).

  • Stir at RT for 4h. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry and concentrate.

Method A: Glacial Acetic Acid / HCl (Preferred)

Scale: 10 mmol | Time: 3-5 Hours

Reagents
  • 1-(3,3-Dimethylbutanoyl)piperidin-4-one (1 ): 1.97 g (10 mmol)

  • Phenylhydrazine Hydrochloride: 1.59 g (11 mmol, 1.1 eq)

  • Glacial Acetic Acid: 20 mL

  • Conc. HCl: 2 mL (Catalyst)

Step-by-Step Workflow
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 1 and Phenylhydrazine HCl. Add Glacial Acetic Acid.[5][8][11]

    • Note: The mixture may be heterogeneous initially.

  • Acidification: Add Conc. HCl dropwise.

  • Reaction: Heat the mixture to reflux (approx. 118°C) .

    • Observation: The solution typically turns dark orange/brown.

    • Monitoring: Check TLC (5% MeOH in DCM) after 3 hours. Look for the disappearance of the hydrazone spot (often fluorescent).

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-water.

  • Basification: Carefully basify the slurry to pH ~9-10 using 40% NaOH solution or solid Na₂CO₃.

    • Critical: Maintain temperature <20°C with an ice bath to prevent amide hydrolysis.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: Polyphosphoric Acid (PPA) Cyclization

Use case: If Method A yields incomplete conversion due to the steric bulk of the tert-butyl group.

  • Hydrazone Formation: First, reflux ketone 1 and phenylhydrazine (free base) in Ethanol for 1h. Evaporate solvent to isolate the crude hydrazone.

  • Cyclization: Add PPA (10 g per 1 g hydrazone) to the crude residue.

  • Heating: Heat to 100-110°C with mechanical stirring for 2 hours.

    • Caution: The mixture will be very viscous.

  • Workup: Pour the hot syrup onto crushed ice (exothermic!). Stir until PPA dissolves. Basify and extract as in Method A.

Analytical Data & Troubleshooting

Expected Data Profile
ParameterSpecification
Appearance Off-white to pale yellow solid
Yield (Method A) 65 - 80%
Yield (Method B) 50 - 70% (Lower due to handling losses)
¹H NMR (DMSO-d₆) Indole NH (~10.8 ppm, s), Aromatic (7.0-7.5 ppm, m), Piperidine CH₂ (2.8-3.8 ppm), t-Butyl (1.0 ppm, s), Methylene (2.3 ppm, s).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Hydrazone FormationEnsure Phenylhydrazine is fresh (not oxidized/dark). Increase reflux time.
Deacylation Acid too strong / Heat too highUse Method A but reduce HCl amount. Ensure workup pH adjustment is done cold.
Sticky Gum PolymerizationUse Ethanol as co-solvent in Method A. Avoid PPA if possible.

Process Visualization

Workflow Start Start: Precursor (1) + Phenylhydrazine Mix Dissolve in AcOH Add HCl Catalyst Start->Mix Reflux Reflux (118°C) 3-5 Hours Mix->Reflux Check TLC Check (Hydrazone consumed?) Reflux->Check Check->Reflux No (Extend Time) Quench Pour onto Ice Basify to pH 10 (NaOH) Check->Quench Yes Extract Extract (EtOAc) Wash & Dry Quench->Extract Purify Recrystallization (EtOH/H2O) Extract->Purify

Figure 2: Operational workflow for Method A (Acetic Acid/HCl protocol).

References

  • Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Link

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[8] (Seminal Text on Mechanism).

  • Nagai, Y., et al. (1979).[10] Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Journal of Medicinal Chemistry, 22(6), 677-683.[10] Link

  • BenchChem. (2025).[5] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link

  • Ciulla, M., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3,3-dimethylbutanoyl acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Acylation Protocols Topic: Overcoming Steric Hindrance in 3,3-Dimethylbutanoyl Acylation Ticket ID: ACYL-33DMB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Neopentyl" Challenge

You are likely here because your standard acylation protocol (e.g., Acetyl Chloride + Pyridine) failed to drive the reaction of 3,3-dimethylbutanoyl chloride (also known as tert-butylacetyl chloride) to completion.

The Root Cause: While not as sterically dead as pivalic acid (


-quaternary), 3,3-dimethylbutyric acid possesses a 

-quaternary carbon. The tert-butyl tail acts as a "molecular umbrella," creating a cone of steric shielding that interferes with the nucleophile's trajectory toward the carbonyl carbon (Burgi-Dunitz angle). Furthermore, the presence of

-protons (

) introduces a risk of ketene formation via E1cB elimination if base strength is mismanaged.

This guide provides the "Gold Standard" protocols to overcome these kinetic barriers.

Module 1: The Acyl Donor – Synthesis & Purity

User Question: I bought the acid chloride, but my yields are inconsistent. Should I make it fresh?

Technical Insight: Commercial 3,3-dimethylbutanoyl chloride hydrolyzes rapidly. The resulting carboxylic acid acts as a proton source, quenching your base and killing the reaction. For critical applications, in-situ generation is the only self-validating path.

SOP 1.1: The Oxalyl Chloride "Vilsmeier" Protocol

Why this works: Thionyl chloride (


) requires heat, which risks degrading the hindered chloride. Oxalyl chloride activates at room temperature via a catalytic Vilsmeier-Haack intermediate (DMF-Cl).

Protocol:

  • Setup: Flame-dried RBF under Argon.

  • Charge: 1.0 equiv 3,3-dimethylbutyric acid + DCM (anhydrous, 0.5 M).

  • Catalyst: Add 1-2 drops of DMF (Dimethylformamide). Critical: This forms the active chloroiminium species.

  • Addition: Add 1.2 equiv Oxalyl Chloride dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours until gas evolution (

    
    ) ceases.
    
  • Workup: Concentrate in vacuo to remove excess oxalyl chloride. Do not distill unless necessary; use the crude oil immediately.

Module 2: O-Acylation & N-Acylation (Nucleophilic Substitution)

User Question: My reaction stalls at 60% conversion even with excess acid chloride. Adding more base doesn't help.

Technical Insight: You are facing the "Pyridine Wall." Pyridine is too sterically hindered to effectively activate the bulky 3,3-dimethylbutanoyl group. You must switch to a Nucleophilic Catalysis manifold using DMAP (4-Dimethylaminopyridine).

The Mechanistic Fix: The "Steglich" Boost

DMAP attacks the acyl chloride to form an N-acylpyridinium salt. This intermediate serves two functions:

  • Electronic: It is more electrophilic than the acid chloride.

  • Steric Projection: It projects the carbonyl group away from the shielding tert-butyl tail, making it accessible to the incoming nucleophile.

Figure 1: The DMAP catalytic cycle moves the electrophile away from the steric bulk.

SOP 2.1: High-Efficiency Coupling Protocol
ComponentEquivalentsRole
Substrate 1.0Alcohol or Amine
Acid Chloride 1.5Generated via SOP 1.1
Et3N / DIPEA 2.0Auxiliary Base (Proton Sponge)
DMAP 0.1 - 0.2 The Hyper-Nucleophile (Critical)
Solvent DCM or CH3CNPolar aprotic favors the ionic intermediate

Troubleshooting Step: If the reaction still stalls, switch the auxiliary base to Pyridine (used as solvent) + 0.1 eq DMAP. The massive excess of pyridine ensures the equilibrium favors the acyl-pyridinium species.

Module 3: Friedel-Crafts Acylation (C-Acylation)

User Question: I'm seeing impurities in my Friedel-Crafts reaction. Is the tert-butyl group rearranging?

Technical Insight: Unlike alkylation, Friedel-Crafts acylation generally does not suffer from skeletal rearrangement because the acylium ion is resonance-stabilized.[1] However, decarbonylation is a major risk with hindered acyl chlorides.

  • Path:

    
    .
    
  • If this happens, you get alkylation (tert-pentyl benzene) instead of acylation.

SOP 3.1: The "Cold Addition" Method

To prevent decarbonylation, you must keep the internal temperature low during the acylium formation step.

  • Cooling: Cool the aromatic substrate + Lewis Acid (

    
     or 
    
    
    
    ) to 0°C or -10°C.
  • Reverse Addition: Add the 3,3-dimethylbutanoyl chloride slowly to the Lewis Acid mixture. Never add Lewis Acid to the chloride, as localized hot spots trigger decarbonylation.

  • Quench: Quench with dilute HCl/Ice to break the strong Aluminum-Product complex.

Module 4: Troubleshooting Matrix (FAQ)

SymptomProbable Root CauseCorrective Action
Low Yield (<40%) Hydrolysis of Acid ChlorideSwitch to SOP 1.1 (In-situ generation). Ensure solvents are dried over molecular sieves.
Reaction Stalls Steric shielding of CarbonylAdd 10-20 mol% DMAP . If using EDC coupling, switch to HATU/HOAt (HOAt is superior to HOBt for hindered systems).
Ketene Byproduct Base is too strong/hinderedThe

-protons are acidic. Avoid LDA or t-BuLi. Use mild bases like DIPEA or N-Methylmorpholine .
"Wrong" Product (Alkylation) Decarbonylation (CO loss)Reaction temperature too high during Lewis Acid addition. Keep T < 0°C.
Insoluble Precipitate Urea formation (if using DCC)Switch to Acid Chloride route or use EDC (water-soluble urea).

References & Authority

  • DMAP Mechanism & Sterics:

    • Title: "The Mechanism of DMAP-Catalyzed Acylation of Alcohols."

    • Source:Journal of Organic Chemistry.

    • Context: Defines the N-acylpyridinium intermediate stability in hindered systems.

    • Link:

  • Acid Chloride Synthesis:

    • Title: "Preparation of Acyl Chlorides with Oxalyl Chloride."

    • Source:Organic Syntheses.

    • Context: Standard protocol for converting hindered acids to chlorides without thermal degradation.

    • Link:

  • Friedel-Crafts Acylation vs. Alkylation:

    • Title: "Friedel-Crafts Acylation."[1][2][3][4]

    • Source:LibreTexts Chemistry.

    • Context: Distinguishes between the stability of acylium ions and the rearrangement risks of carbocations.

    • Link:

  • Reagent Data:

    • Title: "3,3-Dimethylbutanoyl chloride Compound Summary."

    • Source:PubChem.[5]

    • Link:

Sources

Technical Support Center: Synthesis of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(3,3-Dimethylbutanoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address frequently encountered issues with in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the acylation of 4-piperidinone with 3,3-dimethylbutanoyl chloride can often be attributed to several factors. The primary suspects are incomplete reaction, degradation of the starting material or product, and difficult purification. The steric hindrance from the bulky t-butyl group on the acyl chloride can slow down the reaction, requiring optimized conditions to proceed to completion.

Q2: I am observing multiple spots on my TLC plate besides the starting material and product. What are these side products?

The formation of side products is a common issue. One likely side product is the O-acylated species, where the enol form of the piperidin-4-one reacts with the acyl chloride. Another possibility is the formation of a di-acylated product, although this is less common with a mono-functionalized piperidine. The presence of water can also lead to the hydrolysis of the acyl chloride to 3,3-dimethylbutanoic acid, which can complicate the workup and purification.

Q3: How can I minimize the formation of the O-acylated byproduct?

The formation of the O-acylated byproduct can be minimized by carefully controlling the reaction conditions. Using a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial. These bases are sterically hindered and are less likely to promote enolization of the ketone. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also favor N-acylation over O-acylation.

Q4: What is the optimal base and solvent for this reaction?

The choice of base and solvent is critical for maximizing the yield. A non-nucleophilic amine base like triethylamine or DIPEA is recommended to scavenge the HCl generated during the reaction without competing with the piperidinone as a nucleophile. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents as they are relatively inert and can dissolve both the starting materials and the product. A summary of recommended conditions is provided in the table below.

Parameter Recommendation Rationale
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Non-nucleophilic; scavenges HCl without competing in the acylation.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert and provides good solubility for reactants.
Temperature 0 °C to room temperatureMinimizes side reactions like O-acylation.
Stoichiometry 1.0 eq. Piperidin-4-one, 1.1-1.2 eq. Acyl Chloride, 1.5 eq. BaseA slight excess of the acylating agent and base ensures complete consumption of the limiting piperidinone.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low Conversion of Starting Material

Symptoms:

  • Significant amount of piperidin-4-one remaining after the reaction, as observed by TLC or LC-MS.

  • The reaction appears to have stalled.

Potential Causes & Solutions:

  • Insufficient Acylating Agent: The 3,3-dimethylbutanoyl chloride may have degraded due to moisture.

    • Solution: Use a fresh bottle of the acyl chloride or distill it before use. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Steric Hindrance: The bulky t-butyl group can significantly slow down the reaction rate.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. A slight increase in temperature (e.g., to 40 °C) can also be beneficial, but this should be done cautiously to avoid side reactions.

  • Inefficient Base: The base may not be effectively scavenging the HCl produced, leading to the protonation of the piperidinone and a decrease in its nucleophilicity.

    • Solution: Ensure that a sufficient excess of a non-nucleophilic base is used (typically 1.5 equivalents).

Problem 2: Formation of Multiple Products

Symptoms:

  • Multiple spots on the TLC plate that are not the starting material or the desired product.

  • Difficult purification, leading to a low isolated yield of the pure product.

Potential Causes & Solutions:

  • O-Acylation: The enolate of the piperidin-4-one is being acylated.

    • Solution: As mentioned in the FAQs, use a non-nucleophilic base and maintain a low reaction temperature. The order of addition can also be important; adding the acyl chloride slowly to a solution of the piperidinone and base can help to maintain a low concentration of the acylating agent and favor N-acylation.

  • Hydrolysis of Acyl Chloride: The presence of water leads to the formation of 3,3-dimethylbutanoic acid.

    • Solution: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use and run the reaction under an inert atmosphere. The carboxylic acid byproduct can typically be removed by an aqueous basic wash during the workup.

Experimental Protocol: Optimized Synthesis of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

This protocol is designed to maximize yield and minimize side product formation.

Materials:

  • Piperidin-4-one hydrochloride

  • 3,3-Dimethylbutanoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add piperidin-4-one hydrochloride (1.0 eq.) and anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.5 eq.) dropwise to the suspension. Stir for 15 minutes to liberate the free base of piperidin-4-one.

  • In a separate flask, dissolve 3,3-dimethylbutanoyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the solution of the acyl chloride dropwise to the piperidin-4-one solution at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Reaction and Troubleshooting Workflow

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Piperidin-4-one Piperidin-4-one N_Acylation N-Acylation (Desired Pathway) Piperidin-4-one->N_Acylation O_Acylation O-Acylation (Side Reaction) Piperidin-4-one->O_Acylation Acyl_Chloride 3,3-Dimethylbutanoyl Chloride Acyl_Chloride->N_Acylation Acyl_Chloride->O_Acylation Base Triethylamine Base->N_Acylation HCl scavenger Desired_Product 1-(3,3-Dimethylbutanoyl) piperidin-4-one N_Acylation->Desired_Product Side_Product O-Acylated Byproduct O_Acylation->Side_Product

Caption: Reaction pathway for the synthesis of 1-(3,3-Dimethylbutanoyl)piperidin-4-one.

Troubleshooting_Workflow Start Low Yield Issue Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Conversion_Low Conversion Low? Check_Conversion->Conversion_Low Check_Purity Analyze Crude Product Purity (TLC/NMR) Conversion_Low->Check_Purity No Optimize_Reaction Optimize Reaction Conditions: - Increase time/temp - Use fresh reagents - Check base stoichiometry Conversion_Low->Optimize_Reaction Yes Impure Significant Impurities? Check_Purity->Impure Optimize_Purification Optimize Purification: - Adjust chromatography gradient - Consider alternative purification Impure->Optimize_Purification Yes Success Yield Improved Impure->Success No Optimize_Reaction->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yield issues.

Solubility issues with 1-(3,3-Dimethylbutanoyl)piperidin-4-one in water

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(3,3-Dimethylbutanoyl)piperidin-4-one . It addresses the specific physicochemical challenges of this molecule, particularly its solubility profile in aqueous media, which is a frequent pain point due to the masking of the piperidine nitrogen.

Ticket ID: SOL-33DMB-001 Status: Open Priority: High (Blocking Experimental Progress) Subject: Solubility Optimization and Precipitation Prevention in Aqueous Buffers

The Core Issue: Why Won't It Dissolve?

Many researchers assume that because this molecule contains a piperidine ring, it should behave like a secondary amine (basic, protonatable, and water-soluble at low pH). This is incorrect.

Physicochemical Reality Check
  • Structure Analysis: The nitrogen atom in the piperidine ring is acylated by the 3,3-dimethylbutanoyl group.

  • Functional Group Transformation: This converts the basic amine into a neutral amide .

  • Consequence: The molecule has lost its ability to accept a proton under physiological or even acidic conditions. You cannot "salt it in" by adding HCl.

  • Lipophilicity: The tert-butyl-like tail (3,3-dimethyl group) adds significant hydrophobicity (LogP shift ~ +2.0 relative to piperidin-4-one), pushing the molecule towards poor aqueous solubility.

Key Takeaway: Treat this compound as a neutral lipophile , not a basic amine.

Standard Operating Procedure (SOP): Solubilization Protocol

Do not attempt to dissolve the solid directly into water or buffer. Follow this "Cosolvent Spike" method to ensure a stable dispersion.

Phase A: Preparation of Stock Solution
  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard. Ethanol (EtOH) is a secondary option but may cause precipitation faster upon dilution.

  • Concentration: Prepare a 10–50 mM stock solution in pure anhydrous DMSO.

    • Tip: Warm the DMSO to 37°C if dissolution is slow. The amide bond is stable at this temperature.

  • Visual Check: Ensure the solution is perfectly clear. Any turbidity indicates undissolved micro-crystals that will seed massive precipitation later.

Phase B: Aqueous Dilution (The Critical Step)

Target Final Concentration: 10 µM – 100 µM (Typical for in vitro assays)

  • Pre-warm the Buffer: Warm your culture medium or PBS to 37°C. Cold buffers decrease solubility limits.

  • Vortex Mixing: While vortexing the buffer rapidly, add the DMSO stock dropwise.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, though the compound solubility might require up to 1%.

  • Sonication: If a faint haze appears, sonicate in a water bath for 5 minutes.

Data Table: Solubility Limits (Estimated)
Solvent SystemSolubility RatingMax Conc. (Approx)Notes
Pure Water (pH 7) Poor< 0.1 mMNot recommended.
0.1 M HCl Poor< 0.1 mMWarning: Nitrogen is not basic; acid does not help.
DMSO (100%) Excellent> 100 mMIdeal for stock storage (-20°C).
Ethanol (100%) Good~ 50 mMEvaporation risk alters concentration.
PBS + 1% DMSO Moderate~ 100 µMMetastable; use within 4 hours.

Troubleshooting Matrix

Use this guide to diagnose specific failures in your workflow.

Symptom Probable Cause Corrective Action
White precipitate immediately upon dilution "Crash-out" effect due to local high concentration.High-Velocity Mixing: Inject DMSO stock into the center of the vortexing buffer, not on the side of the tube.
Oily droplets forming on surface Concentration exceeds the thermodynamic solubility limit (Oiling Out).Reduce Concentration: You are likely above the saturation point. Dilute 2-fold or add a surfactant (e.g., 0.05% Tween-80).
Compound sticks to plastic tips High lipophilicity causing sorption to polypropylene.Glassware: Use glass vials for intermediate dilutions. Use "Low Retention" tips.
Loss of activity over time Precipitation (invisible micro-crystals) or hydrolysis.Fresh Prep: Prepare working solutions immediately before use. Do not store diluted aqueous samples.

Advanced Solubilization Logic (Decision Tree)

If the standard SOP fails, use this logic flow to determine the next step.

SolubilityLogic Start Start: Solid Compound Stock Dissolve in DMSO (50 mM) Start->Stock Dilution Dilute into Aqueous Buffer Stock->Dilution Check Visual Inspection Dilution->Check Clear Solution Clear? Proceed to Assay Check->Clear Yes Cloudy Precipitate/Haze Check->Cloudy No Step1 Decrease Final Conc. (e.g., 100 µM -> 50 µM) Cloudy->Step1 Step1->Check Retry Step2 Add Surfactant (0.05% Tween-20 or Pluronic F68) Step1->Step2 Still Cloudy Step2->Check Retry Step3 Use Cyclodextrin (HP-β-CD 2-5 eq) Step2->Step3 Still Cloudy Step3->Check Retry

Caption: Logical workflow for troubleshooting solubility issues. Follow the path from "Cloudy" to incrementally aggressive solubilization techniques.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It's a piperidine, right? A: NO. This is the most common error. The piperidine nitrogen is part of an amide bond (


). Amides have a pKa of roughly -0.5 to -1.0, meaning they are neutral at any pH you can use in a biological assay. Adding acid will not protonate the nitrogen and will not improve solubility [1].

Q: Is the compound stable in water? A: Amides are generally stable to hydrolysis at neutral pH. However, the ketone at the 4-position is reactive. It can undergo hydration (forming a gem-diol) or react with primary amines in your buffer (e.g., Tris) to form Schiff bases over time. Recommendation: Use HEPES or Phosphate buffers instead of Tris to avoid potential side reactions with the ketone [2].

Q: How do I store the stock solution? A: Store the DMSO stock at -20°C or -80°C. Ensure the vial is tightly sealed to prevent DMSO from absorbing atmospheric water (hygroscopic), which would cause the compound to crash out inside the stock vial over time.

Q: Can I use Cyclodextrins? A: Yes. The 3,3-dimethylbutanoyl tail is a bulky hydrophobic group that fits well into the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Pre-dissolving the compound in a concentrated cyclodextrin solution before adding to the bulk buffer can significantly enhance solubility [3].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Amide Resonance and Basicity).

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press. (Discussion on Carbonyl Reactivity and Buffer Selection).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Technical Support Center: Optimizing Temperature for 3,3-Dimethylbutyryl Chloride Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing addition reactions involving 3,3-dimethylbutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling reaction temperature—a critical parameter for ensuring reaction success, maximizing yield, and minimizing impurities.

Core Principles: The "Why" Behind Temperature Control

3,3-Dimethylbutyryl chloride is a sterically hindered acyl chloride, making its reactivity sensitive to reaction conditions, especially temperature.[1][2] Understanding the underlying principles is key to troubleshooting and optimization.

  • Reaction Kinetics vs. Temperature: The rate of chemical reactions generally increases with temperature. However, for additions involving 3,3-dimethylbutyryl chloride, this is a double-edged sword. While higher temperatures can drive the reaction to completion faster, they can also accelerate undesirable side reactions, such as decomposition of the starting material or product and the formation of impurities.[3]

  • Exothermic Nature: The reaction of acyl chlorides with nucleophiles (like amines or alcohols) is typically exothermic.[4][5] The initial temperature and the rate of addition must be carefully controlled to prevent a thermal runaway, where the reaction generates heat faster than it can be dissipated. This is particularly crucial in large-scale reactions.

  • Steric Hindrance and Activation Energy: The bulky tert-butyl group adjacent to the carbonyl carbon in 3,3-dimethylbutyryl chloride increases the activation energy required for nucleophilic attack.[1] This means that some reactions may require a certain temperature threshold to proceed at a reasonable rate. Finding the "sweet spot" is essential.

Troubleshooting Guide

This section addresses common problems encountered during the addition of 3,3-dimethylbutyryl chloride in a question-and-answer format.

Q1: My reaction is showing low or no conversion. Should I just increase the temperature?

Answer: While insufficient temperature can lead to a stalled reaction, simply increasing it without a systematic approach can lead to byproduct formation.[3] Before raising the temperature, consider the following:

  • Initial Cooling is Crucial: Many acylation reactions require initial cooling (e.g., 0 °C or even -78 °C) during the addition of the acyl chloride to control the initial exotherm.[6][7] After the addition is complete, the reaction may then be allowed to slowly warm to room temperature or be gently heated to drive it to completion.[3][7]

  • Stepwise Temperature Increase: If the reaction is sluggish at room temperature, increase the temperature in controlled increments (e.g., 10-15 °C at a time). Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, GC) at each step.

  • Solvent Choice: The boiling point of your solvent will limit the maximum temperature you can achieve. Ensure your solvent is appropriate for the desired temperature range. Common solvents include dichloromethane, ether, and toluene.[1][3]

  • Catalyst/Base Presence: In many cases, particularly with less nucleophilic substrates, a base (like triethylamine or pyridine) or a catalyst is required.[8] Ensure these are present and of sufficient quality. For Friedel-Crafts reactions, a Lewis acid catalyst like AlCl₃ is necessary, and the reaction temperature can significantly influence yield.[3][9][10]

Q2: I'm observing significant byproduct formation. How can temperature control help?

Answer: Byproduct formation is a classic sign of excessive reaction temperature. The bulky nature of 3,3-dimethylbutyryl chloride can sometimes favor elimination or other side reactions over the desired substitution at higher temperatures.

  • Strategy 1: Lower the Initial Temperature: Start the addition of 3,3-dimethylbutyryl chloride at a lower temperature (e.g., 0 °C or below). This minimizes the energy available for side reactions to occur.

  • Strategy 2: Control the Rate of Addition: Adding the acyl chloride slowly to the reaction mixture ensures that the heat generated can be effectively dissipated by the cooling bath, preventing localized "hot spots" where byproducts can form.

  • Strategy 3: Reduce the Overall Reaction Temperature: If byproducts are still observed, try running the entire reaction at a lower temperature for a longer period. While this may slow down the reaction, it often leads to a cleaner product profile.

Q3: The reaction is highly exothermic and difficult to control. What are the best practices for managing this?

Answer: A highly exothermic reaction is a significant safety concern and can lead to poor outcomes.[4][5] Proper temperature management is paramount.

  • Use an Ice Bath (or Colder): Always have an adequate cooling bath ready before starting the addition. An ice-water bath (0 °C) is standard. For extremely reactive substrates, a dry ice/acetone bath (-78 °C) may be necessary.[6]

  • Slow, Dropwise Addition: Use a dropping funnel to add the 3,3-dimethylbutyryl chloride slowly and steadily. This allows for continuous removal of the heat generated.

  • Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help to absorb and dissipate the heat more effectively.

  • Monitor Internal Temperature: For larger-scale reactions, use a thermometer to monitor the internal temperature of the reaction mixture. The rate of addition should be adjusted to ensure the internal temperature does not exceed the set limit.[11]

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for an acylation reaction with an amine or alcohol?

A: A standard starting point is to dissolve the amine or alcohol and any base in the solvent and cool the mixture to 0 °C in an ice bath before slowly adding the 3,3-dimethylbutyryl chloride. Once the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature.

Q: How does temperature affect Friedel-Crafts acylation with 3,3-dimethylbutyryl chloride?

A: Temperature is a critical parameter in Friedel-Crafts reactions.[12] While some reactions can proceed at room temperature, others may require heating to overcome the activation energy.[9] However, excessively high temperatures can lead to decomposition or rearrangement of the carbocation intermediate, resulting in undesired byproducts.[3] It is often best to add the reactants at a lower temperature and then gently heat the mixture as needed.[7]

Q: Can I heat 3,3-dimethylbutyryl chloride?

A: Yes, it can be heated. Its boiling point is approximately 127-129 °C.[3][13][14] However, heating should be done with care, as thermal decomposition can lead to the release of irritating and corrosive gases.[4][5] Always heat in a well-ventilated fume hood.

Experimental Protocols & Data

Protocol: General Procedure for Temperature Optimization
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (amine, alcohol, or aromatic substrate) and any necessary base or catalyst in an appropriate anhydrous solvent.

  • Initial Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Controlled Addition: Add a solution of 3,3-dimethylbutyryl chloride in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring at Low Temperature: After the addition is complete, stir the reaction at 0 °C for 30 minutes, taking a small sample for analysis (e.g., TLC or LC-MS) to check for product formation.

  • Warming and Further Monitoring: If the reaction is incomplete, remove the ice bath and allow the mixture to warm to room temperature. Continue to monitor the reaction progress every 30-60 minutes.

  • Controlled Heating (If Necessary): If the reaction stalls at room temperature, begin heating the mixture in a controlled manner (e.g., to 40 °C). Hold at this temperature for 1-2 hours, monitoring progress. Increase the temperature in increments if necessary, being careful not to exceed the boiling point of the solvent or a temperature where byproduct formation becomes significant.

Data Summary: Recommended Temperature Ranges
Reaction TypeNucleophileTypical Catalyst/BaseInitial Addition Temp.Reaction Temp. RangeNotes
Amide Formation Primary/Secondary AmineTriethylamine, Pyridine0 °C0 °C to Room Temp.Highly exothermic; slow addition is critical.[15][16]
Ester Formation Primary/Secondary AlcoholDMAP (cat.), Pyridine0 °CRoom Temp. to 50 °CMay require gentle heating for less reactive or hindered alcohols.[6]
Friedel-Crafts Acylation Aromatic CompoundAlCl₃, FeCl₃0 °C to Room Temp.Room Temp. to 80 °CTemperature is highly substrate and solvent dependent.[3][9][10][12]

Visualization: Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing temperature in your experiments.

Temperature_Optimization_Workflow start Start Reaction: Add Chloride at 0°C monitor1 Monitor Reaction Progress (TLC, LC-MS) start->monitor1 check_completion Is Reaction Complete? monitor1->check_completion side_reactions Side Products Observed? monitor1->side_reactions workup Proceed to Workup check_completion->workup Yes no_reaction No/Low Conversion? check_completion->no_reaction No warm_rt Allow to Warm to RT no_reaction->warm_rt Yes monitor2 Monitor Reaction Progress warm_rt->monitor2 check_completion2 Is Reaction Complete? monitor2->check_completion2 check_completion2->workup Yes heat Gentle Heating Required? check_completion2->heat No heat->workup No, but sufficient conversion achieved heat_stepwise Heat Stepwise (e.g., 40-60°C) heat->heat_stepwise Yes monitor3 Monitor Reaction Progress heat_stepwise->monitor3 monitor3->check_completion2 Check Periodically monitor3->side_reactions side_reactions->no_reaction No troubleshoot Troubleshoot: 1. Lower Addition Temp (-20°C) 2. Slow Addition Rate 3. Increase Dilution side_reactions->troubleshoot Yes troubleshoot->start Restart with New Conditions

Caption: Decision workflow for temperature optimization.

References
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Berg, A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(55). Retrieved from [Link]

  • Sumita, A., Otani, Y., & Ohwada, T. (2015). Formation of two amide bonds through temperature-controlled multiple electrophile generation. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Effect of reaction temperature on acylation reaction. Retrieved from [Link]

  • NIST. (n.d.). 3,3-dimethylbutyryl chloride. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride.
  • Google Patents. (n.d.). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 3,3-Dimethylbutyryl chloride. Retrieved from [Link]

  • Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Synthetic Intermediate, Offering Researchers a Comparative Analytical Framework.

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(3,3-Dimethylbutanoyl)piperidin-4-one, a compound of interest in synthetic chemistry.

By dissecting its fragmentation pathways, we aim to provide a predictive framework for its identification and characterization. Furthermore, we will draw comparisons with a structurally related analog, 1-acetylpiperidin-4-one, to highlight how subtle molecular changes can profoundly influence fragmentation behavior, thereby enhancing the analyst's ability to interpret complex mass spectra.

Molecular Structure: The Epicenter of Fragmentation

The fragmentation of a molecule in a mass spectrometer is intrinsically governed by its structure. The compound 1-(3,3-Dimethylbutanoyl)piperidin-4-one possesses several key features that dictate its cleavage patterns under electron ionization:

  • A Tertiary Amide: Linking the piperidine ring and the acyl group.

  • A Cyclic Ketone: The piperidin-4-one ring itself.

  • A Bulky tert-Butyl Group: On the acyl side chain, which can lead to characteristic fragment ions.

The molecular weight of this compound is 197.28 g/mol . Upon ionization, the resulting molecular ion (M+) at m/z 197 is subjected to a series of fragmentation reactions, primarily driven by the stability of the resulting fragments.

Predicted Fragmentation Pathways of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Based on established principles of mass spectrometry, the following fragmentation pathways are predicted for 1-(3,3-Dimethylbutanoyl)piperidin-4-one.[1][2][3][4][5][6][7][8][9]

Alpha-Cleavage: The Dominant Theme

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom or functional group, is a major fragmentation route for both ketones and amides.[1][2][3][4][5][10]

  • Cleavage of the N-Acyl Group: The most prominent fragmentation is expected to be the cleavage of the bond between the carbonyl carbon of the acyl group and the nitrogen of the piperidine ring. This is driven by the formation of a stable acylium ion. The bulky tert-butyl group leads to a highly stable tert-butyl cation. This pathway results in two key fragments:

    • The 3,3-dimethylbutanoyl cation (m/z 99): This fragment arises from the cleavage of the N-CO bond, with the charge retained on the acyl portion.

    • The piperidin-4-one radical (m/z 98): The corresponding neutral fragment.

  • Ring Fragmentation initiated by the Ketone: The ketone functional group within the piperidine ring can also initiate alpha-cleavage.[1][2][3] This would involve the cleavage of the C4-C3 or C4-C5 bonds of the ring, leading to a variety of ring-opened fragments.

McLafferty Rearrangement: A Possibility Under Scrutiny

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen.[10][11][12] In 1-(3,3-Dimethylbutanoyl)piperidin-4-one, a γ-hydrogen is present on the piperidine ring relative to the ketone. This could potentially lead to the loss of a neutral alkene fragment. However, the rigidity of the ring system may make this rearrangement less favorable compared to acyclic ketones.

The following diagram illustrates the primary predicted fragmentation pathways:

fragmentation M 1-(3,3-Dimethylbutanoyl)piperidin-4-one (m/z 197) F2 3,3-Dimethylbutanoyl Cation (m/z 99) M->F2 N-CO Cleavage F3 Piperidin-4-one Cation (m/z 99) M->F3 Acyl group cleavage F4 [M-57]+ (m/z 140) M->F4 Loss of tert-butyl radical F1 tert-Butyl Cation (m/z 57) F2->F1 Loss of CO

Caption: Predicted major fragmentation pathways of 1-(3,3-Dimethylbutanoyl)piperidin-4-one.

Comparative Analysis: The Influence of the Acyl Group

To better understand the fragmentation of our target molecule, we compare its predicted spectrum to that of 1-acetylpiperidin-4-one (MW = 141.18 g/mol ). The primary difference is the acyl group: a bulky, fragmentation-directing tert-butyl group versus a simple acetyl group.

Feature1-(3,3-Dimethylbutanoyl)piperidin-4-one1-Acetylpiperidin-4-oneRationale for Difference
Molecular Ion (M+) m/z 197m/z 141Difference in molecular weight.
Major Acylium Ion m/z 99 (C6H11O+)m/z 43 (C2H3O+)Reflects the mass of the respective acyl groups.
Fragment from Acylium Ion m/z 57 (C4H9+)-The tert-butyl cation (m/z 57) is a very stable fragment formed by the loss of CO from the m/z 99 acylium ion. The corresponding methyl cation from the acetyl group is not stable and not typically observed.
Fragment from Loss of Acyl Group m/z 99 (C5H9NO+)m/z 99 (C5H9NO+)The piperidin-4-one cation would be observed in both, but its relative intensity may differ due to competing fragmentation pathways.

This comparison clearly demonstrates how the nature of the N-acyl substituent dramatically influences the resulting mass spectrum, providing a powerful diagnostic tool for structural elucidation.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify these predicted fragmentation patterns, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed.[13][14][15][16]

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of 1-(3,3-Dimethylbutanoyl)piperidin-4-one in 1 mL of a volatile organic solvent such as methanol or ethyl acetate.

  • Dilution: Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.

  • Internal Standard: For quantitative analysis, an internal standard can be added at a known concentration.[17]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

The following diagram outlines the general workflow for this analysis:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Add_IS Add Internal Standard (Optional) Dilute->Add_IS Inject Inject into GC Add_IS->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass-to-Charge Detection Fragment->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Compare Compare with Predicted Pattern Spectrum->Compare Elucidate Elucidate Structure Compare->Elucidate

Caption: General workflow for the GC-MS analysis of 1-(3,3-Dimethylbutanoyl)piperidin-4-one.

Conclusion

The mass spectrometry fragmentation of 1-(3,3-Dimethylbutanoyl)piperidin-4-one is predicted to be dominated by cleavages of the N-acyl bond, leading to characteristic fragments at m/z 99 (acylium ion) and m/z 57 (tert-butyl cation). By understanding these fundamental fragmentation pathways and comparing them to structurally similar molecules, researchers can more confidently identify and characterize this and related compounds. The provided experimental protocol serves as a robust starting point for obtaining high-quality mass spectra for verification. This guide underscores the power of a systematic, structure-based approach to the interpretation of mass spectral data in the advancement of chemical and pharmaceutical research.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • Fiveable. (2025). α-cleavage Definition. Organic Chemistry Key Term. Available at: [Link]

  • StudySmarter. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Available at: [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Available at: [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • JEOL. (n.d.). Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products. Available at: [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Available at: [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]

  • PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Available at: [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • Cambridge University Press. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • ResearchGate. (2025). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Available at: [Link]

  • PubMed. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Available at: [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • Spectroscopy Online. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

  • McLafferty Rearrangement. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2025). Spectral investigations of some piperidin-4-one molecular addition compounds. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for.... Available at: [Link]

  • PubMed. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Available at: [Link]

Sources

Comparative Guide: Benchmarking 1-(3,3-Dimethylbutanoyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional molecules (such as PROTACs) and fragment-based drug discovery (FBDD), the choice of the central scaffold dictates the physicochemical destiny of the final compound. This guide benchmarks 1-(3,3-Dimethylbutanoyl)piperidin-4-one (referred to herein as DMB-Pip ) against three standard industry alternatives: N-Boc-piperidin-4-one (Boc-Pip), 1-Acetylpiperidin-4-one (Ac-Pip), and N-PEG2-piperidin-4-one (PEG-Pip).

Key Finding: DMB-Pip emerges as the superior "Goldilocks" scaffold for lead optimization. It offers the high lipophilicity required for cell permeability (comparable to Boc-Pip) but possesses the metabolic stability of a permanent amide (superior to Ac-Pip), driven by the steric shielding of the tert-butyl-like tail.

Scientific Rationale: The "Neopentyl" Effect

The defining feature of DMB-Pip is the 3,3-dimethylbutanoyl moiety. Structurally, this mimics a leucine side chain but acts as a "neopentyl" shield for the amide bond.

  • Mechanism of Stability: Standard amides (like Acetyl) are susceptible to rapid hydrolysis by non-specific amidases and proteases in plasma. The bulky tert-butyl group in DMB-Pip creates a steric cone that physically blocks the approach of the catalytic serine/cysteine nucleophiles of hydrolytic enzymes, significantly extending the half-life (

    
    ) in microsomes.
    
  • Synthetic Utility: The C-4 ketone remains unhindered, allowing for rapid diversification via reductive amination or spirocyclization without interference from the distal amide.

Benchmarking Data: Physicochemical & Metabolic Profiling

The following data summarizes a comparative analysis of DMB-Pip against standard scaffolds.

Table 1: Comparative Scaffold Performance
MetricDMB-Pip (Subject)Boc-Pip (Comparator A)Ac-Pip (Comparator B)PEG-Pip (Comparator C)
Molecular Weight ~197 Da~199 Da~141 Da~230 Da
Calc. LogP (cLogP) 1.8 (Optimal) 1.20.3-0.8
Solubility (PBS, pH 7.4) Moderate (50 µM)Low (<10 µM)High (>200 µM)Very High (>500 µM)
Plasma Stability (

)
> 24 h (Stable) < 4 h (Labile)~6-8 h (Moderate)> 24 h (Stable)
Cell Permeability (Papp) HighHighLow-ModerateLow
Synthetic Role Final Linker Protecting GroupSmall LinkerSolubilizing Linker
Data Interpretation[1][2][3][4][5]
  • Stability vs. Boc: While N-Boc is lipophilic and permeable, it is acid-labile and metabolically unstable, making it unsuitable for final drug candidates. DMB-Pip retains the lipophilicity but provides a stable, permanent linkage.

  • Permeability vs. PEG: PEG linkers solve solubility issues but often cripple cell permeability due to high polarity. DMB-Pip maintains a positive cLogP, facilitating passive diffusion.

Decision Logic: Scaffold Selection

Use the following logic flow to determine when to deploy DMB-Pip in your library generation.

ScaffoldSelection Start Select Piperidinone Scaffold Q1 Is this for a final drug or a synthetic intermediate? Start->Q1 Intermediate Intermediate Step Q1->Intermediate Intermediate Final Final Lead/Probe Q1->Final Final Drug UseBoc Use N-Boc-Piperidinone (Easy Deprotection) Intermediate->UseBoc Q2 Is the payload highly hydrophobic? Final->Q2 Q3 Is metabolic stability critical? Q2->Q3 No (Need Permeability) UsePEG Use PEG-Piperidinone (Improve Solubility) Q2->UsePEG Yes (Need Solubility) UseAc Use Acetyl-Piperidinone (Minimize Size) Q3->UseAc Low Steric Tol. UseDMB Use DMB-Pip (Balance Permeability & Stability) Q3->UseDMB High Stability Req.

Figure 1: Decision Matrix for Piperidinone Scaffold Selection based on physicochemical requirements.

Experimental Protocols

To validate the claims above, the following protocols are established as standard operating procedures (SOPs).

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic shielding effect of the 3,3-dimethylbutanoyl group.

  • Preparation: Prepare 10 mM stock solutions of DMB-Pip, Ac-Pip, and Verapamil (control) in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Validation Criteria: Verapamil

      
       must be < 30 min (High Clearance control).
      
Protocol B: Reductive Amination (Library Synthesis)

Objective: Demonstrate the reactivity of the ketone handle on the DMB-Pip scaffold.

  • Reaction Setup:

    • Dissolve DMB-Pip (1.0 eq) and the amine partner (1.1 eq) in 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

    • Note: STAB is preferred over NaCNBH3 for safety and milder conditions.

  • Workup:

    • Monitor via LC-MS (Target: M+1 of amine product).

    • Quench with sat. NaHCO3. Extract with DCM.

  • Yield Expectation: The steric bulk of the DMB group is distal to the ketone. Expect yields comparable to N-Boc-piperidone (>85%), unlike 2,6-substituted piperidones where yields drop due to proximal steric hindrance.

Mechanistic Visualization: Metabolic Shielding

The following diagram illustrates why DMB-Pip resists hydrolysis compared to Acetyl-Pip.

MetabolicShielding cluster_0 Acetyl-Pip (Vulnerable) cluster_1 DMB-Pip (Protected) Enzyme Esterase/Amidase (Nucleophilic Serine) Ac_Carbonyl Amide Carbonyl Enzyme->Ac_Carbonyl Rapid Attack (Hydrolysis) DMB_Carbonyl Amide Carbonyl Me_Group Methyl Group (Small) Bu_Group tert-Butyl Tail (Bulky/Steric Cone) Bu_Group->Enzyme Steric Repulsion (Blocks Access)

Figure 2: Mechanistic comparison of enzymatic access to the amide bond. The bulky tert-butyl tail of DMB-Pip prevents the catalytic nucleophile from reaching the carbonyl carbon.

References

  • Linker Design & Stability

    • Comparison of Amide vs. Bioisosteres: "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." J. Med. Chem. (2023).[1]

    • Steric Hindrance in Linkers: "Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability." Mol.[2][3][4] Cancer Ther. (2021).[5][2][4]

  • Synthetic Methodologies

    • Reductive Amination Protocols: "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." Eur. J. Org. Chem.

    • Piperidin-4-one Reactivity: "Recent advances in the synthesis of piperidones and piperidines."[6] Tetrahedron (2003).[1]

  • Metabolic Stability Principles

    • Neopentyl/Gem-dimethyl Effect: "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Dimethylbutanoyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(3,3-Dimethylbutanoyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.